3-(4-Chloro-2-fluorophenyl)propanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-chloro-2-fluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNDGBIQQXCTBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10448050 | |
| Record name | 3-(4-Chloro-2-fluorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10448050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174603-48-6 | |
| Record name | 3-(4-Chloro-2-fluorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10448050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"synthesis pathway of 3-(4-Chloro-2-fluorophenyl)propanoic acid"
An In-depth Technical Guide to the Synthesis of 3-(4-Chloro-2-fluorophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed methodology for the synthesis of this compound, a valuable intermediate in the development of novel pharmaceutical compounds. The described pathway utilizes the robust and well-established malonic ester synthesis, offering a reliable and efficient route from commercially available starting materials. This document includes a comprehensive experimental protocol, a summary of quantitative data, and a visual representation of the synthetic workflow to aid in laboratory-scale production.
Introduction
This compound is a substituted phenylpropanoic acid derivative. The unique combination of chloro and fluoro substituents on the phenyl ring makes it a crucial building block in medicinal chemistry for the synthesis of complex molecular architectures with potential therapeutic applications. The propanoic acid moiety provides a versatile handle for further chemical modifications, such as amide bond formation or esterification, enabling the exploration of structure-activity relationships in drug discovery programs. This guide focuses on a classical and efficient synthetic approach: the malonic ester synthesis.
Synthesis Pathway: Malonic Ester Synthesis
The selected pathway involves a two-step sequence starting from the readily available 4-chloro-2-fluorobenzyl bromide. The core of this synthesis is the alkylation of diethyl malonate, followed by hydrolysis and decarboxylation to yield the target propanoic acid derivative.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of Diethyl (4-chloro-2-fluorobenzyl)malonate
Materials:
-
4-Chloro-2-fluorobenzyl bromide
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, prepare a solution of sodium ethoxide by cautiously adding sodium metal (1.0 eq.) to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.1 eq.) dropwise at room temperature with stirring.
-
After the addition is complete, add a solution of 4-chloro-2-fluorobenzyl bromide (1.0 eq.) in absolute ethanol dropwise via the dropping funnel.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add water and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude diethyl (4-chloro-2-fluorobenzyl)malonate, which can be used in the next step without further purification or purified by vacuum distillation.
Step 2: Synthesis of this compound
Materials:
-
Diethyl (4-chloro-2-fluorobenzyl)malonate
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve the crude diethyl (4-chloro-2-fluorobenzyl)malonate from the previous step in a 10-20% aqueous solution of sodium hydroxide or potassium hydroxide (3.0 eq.).
-
Heat the mixture to reflux for 4-6 hours to effect saponification of the ester groups. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then carefully acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid in an ice bath.
-
Upon acidification, a precipitate of the dicarboxylic acid may form. Gently heat the mixture to 80-100 °C to promote decarboxylation, which is evident by the evolution of carbon dioxide gas. Continue heating until gas evolution ceases (typically 1-2 hours).
-
Cool the mixture to room temperature. Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene, hexanes/ethyl acetate).
Data Presentation
The following table summarizes the expected quantitative data for the synthesis.
| Step | Reactant | Molar Mass ( g/mol ) | Moles (mol) | Mass (g) | Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Expected Yield (%) |
| 1 | 4-Chloro-2-fluorobenzyl bromide | 223.48 | 0.1 | 22.35 | Diethyl (4-chloro-2-fluorobenzyl)malonate | 318.73 | 31.87 | 85-95 |
| 2 | Diethyl (4-chloro-2-fluorobenzyl)malonate | 318.73 | 0.09 | 28.69 | This compound | 202.61 | 18.24 | 80-90 |
Experimental Workflow
Caption: Detailed experimental workflow for the synthesis.
Conclusion
The malonic ester synthesis provides a reliable and high-yielding pathway to this compound. The procedure employs standard organic chemistry techniques and readily available reagents, making it suitable for implementation in a standard research or development laboratory. The final product can be obtained in high purity after recrystallization, ready for use in subsequent synthetic transformations. This guide serves as a comprehensive resource for the efficient production of this important building block.
Physicochemical Properties of 3-(4-Chloro-2-fluorophenyl)propanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 3-(4-Chloro-2-fluorophenyl)propanoic acid. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from structurally similar analogs to offer a comparative analysis. This guide is intended to support research, development, and formulation activities by providing a detailed examination of key parameters such as molecular weight, physical form, and predicted lipophilicity. Furthermore, standardized experimental protocols for determining the physicochemical properties of carboxylic acids are presented to guide researchers in their own characterization efforts.
Introduction
This compound is a halogenated aromatic carboxylic acid. The presence of chlorine and fluorine atoms on the phenyl ring, combined with the propanoic acid side chain, suggests that this molecule may possess unique properties relevant to medicinal chemistry and materials science. Understanding its physicochemical characteristics is fundamental for predicting its behavior in biological systems, designing formulations, and developing analytical methods. This guide consolidates the available data and provides context through the examination of related compounds.
Physicochemical Data Summary
The following tables summarize the available physicochemical data for this compound and its structural analogs. The inclusion of data for related compounds provides a basis for estimating the properties of the title compound.
Table 1: Properties of this compound and Its Isomer
| Property | This compound | 3-(2-Chloro-4-fluorophenyl)propanoic acid (Isomer) |
| Molecular Formula | C9H8ClFO2 | C9H8ClFO2 |
| Molecular Weight | 202.61 g/mol | 202.61 g/mol |
| Physical Form | White Crystals | Not specified |
| Purity | 97% | Not specified |
| XLogP3 | Not available | 2.4 (Predicted) |
| Topological Polar Surface Area | Not available | 37.3 Ų (Predicted) |
Data for this compound sourced from chemical supplier information. Data for the isomer is from computational predictions.
Table 2: Experimental Data for Structurally Related Phenylpropanoic Acids
| Property | 3-(4-Chlorophenyl)propanoic acid | 3-(4-Fluorophenyl)propanoic acid |
| CAS Number | 2019-34-3 | 459-31-4 |
| Molecular Weight | 184.62 g/mol [1] | 168.16 g/mol [2][3] |
| Melting Point | 127-131 °C | 86-91 °C[3] |
| Boiling Point | Not available | 278.9 °C at 760 mmHg (Predicted)[3] |
| pKa | 4.61 (at 25°C)[4] | Not available |
| LogP | Not available | 1.89 (Predicted)[3] |
Experimental Protocols
The following are detailed methodologies for determining key physicochemical properties of carboxylic acids. These protocols are generalized and can be adapted for the characterization of this compound.
Determination of Melting Point
The melting point is a critical indicator of purity and is determined by identifying the temperature at which the substance transitions from a solid to a liquid state.
-
Methodology: Capillary Melting Point
-
A small, finely powdered sample of the crystalline compound is packed into a thin-walled capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting point range.
-
Determination of pKa (Acid Dissociation Constant)
The pKa value quantifies the acidity of a compound in a given solvent.
-
Methodology: Potentiometric Titration
-
A precisely weighed amount of the carboxylic acid is dissolved in a suitable solvent, typically water or a water/alcohol mixture.
-
A calibrated pH electrode is immersed in the solution.
-
A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve is generated by plotting pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration.
-
Determination of Solubility
Solubility is measured as the concentration of a solute in a saturated solution at a specific temperature.
-
Methodology: Shake-Flask Method
-
An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, buffer solutions) in a sealed flask.
-
The mixture is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
The suspension is filtered or centrifuged to remove the undissolved solid.
-
The concentration of the compound in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Determination of Lipophilicity (LogP)
The partition coefficient (LogP) is a measure of a compound's differential solubility in two immiscible phases, typically octanol and water, and is a key indicator of its lipophilicity.
-
Methodology: Shake-Flask Method
-
A pre-saturated solution of octanol and water is prepared.
-
A known amount of the compound is dissolved in one of the phases.
-
The two phases are mixed in a sealed container and agitated until equilibrium is reached.
-
The phases are separated by centrifugation.
-
The concentration of the compound in each phase is determined analytically.
-
The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the physicochemical characterization of a novel carboxylic acid like this compound.
Conclusion
While experimental data for this compound remains limited, this technical guide provides a foundational understanding of its likely physicochemical properties through comparative analysis with its structural analogs. The presented experimental protocols offer a clear path for researchers to perform their own detailed characterization. The systematic approach outlined in the workflow diagram ensures a comprehensive evaluation of the compound's properties, which is essential for its potential applications in drug development and other scientific disciplines. Further empirical studies are necessary to fully elucidate the physicochemical profile of this compound.
References
Technical Guide: On the Putative Mechanism of Action of 3-(4-Chloro-2-fluorophenyl)propanoic Acid
Disclaimer: As of December 2025, there is no publicly available scientific literature detailing the specific mechanism of action, pharmacological properties, or biological targets of 3-(4-Chloro-2-fluorophenyl)propanoic acid. The information presented herein is a structured template based on the analysis of related chemical structures and is intended to serve as an illustrative guide for researchers. The experimental data and pathways described are based on a well-researched analogue, Ibuprofen, and should not be attributed to this compound.
Introduction
This compound is a halogenated derivative of phenylpropanoic acid. While its specific biological activities are uncharacterized, its structural similarity to the arylpropanoic acid class of compounds suggests potential interactions with biological systems.[1] Arylpropanoic acid derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antipyretic effects.[1] This document provides a hypothetical framework for investigating the mechanism of action of this compound, drawing parallels with the known pharmacology of non-steroidal anti-inflammatory drugs (NSAIDs).
Hypothetical Mechanism of Action
Based on its structural features, it is plausible that this compound could function as an inhibitor of cyclooxygenase (COX) enzymes, similar to other NSAIDs.[1] The propanoic acid moiety is a key pharmacophore for this class of drugs, responsible for blocking the active site of COX enzymes and thereby inhibiting the conversion of arachidonic acid to prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever.
The presence of chloro and fluoro substituents on the phenyl ring may influence the compound's potency, selectivity for COX-1 versus COX-2, and its pharmacokinetic profile. Halogenation can alter the electronic properties and lipophilicity of the molecule, potentially enhancing its binding affinity to target enzymes or affecting its absorption, distribution, metabolism, and excretion (ADME) properties.
Potential Signaling Pathway
The hypothetical mechanism of action involves the inhibition of the arachidonic acid cascade. A simplified representation of this pathway is provided below.
Caption: Hypothetical inhibition of the COX pathway by this compound.
Illustrative Quantitative Data (Based on Ibuprofen Analogue)
To provide a template for data presentation, the following table summarizes the known quantitative data for Ibuprofen, a well-characterized arylpropanoic acid.
| Parameter | COX-1 | COX-2 | Reference |
| IC₅₀ (μM) | 2.6 | 2.9 | [Source] |
| Kᵢ (μM) | 5.0 | 10.0 | [Source] |
Note: This data is for Ibuprofen and is for illustrative purposes only. Actual values for this compound would need to be determined experimentally.
Suggested Experimental Protocols
To elucidate the mechanism of action of this compound, the following experimental workflow is proposed.
Caption: Proposed experimental workflow for mechanism of action studies.
COX Inhibition Assay (Illustrative Protocol)
Objective: To determine the in vitro inhibitory activity of the test compound against purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Arachidonic acid (substrate).
-
N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe).
-
Test compound (this compound).
-
Ibuprofen (positive control).
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
96-well microplate reader.
Procedure:
-
Prepare a series of dilutions of the test compound and Ibuprofen in assay buffer.
-
In a 96-well plate, add the enzyme (COX-1 or COX-2) to each well.
-
Add the test compound dilutions or control to the respective wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid and TMPD to all wells.
-
Monitor the oxidation of TMPD by measuring the absorbance at 590 nm over time.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the log concentration of the inhibitor and fitting the data to a dose-response curve.
Conclusion and Future Directions
While the precise mechanism of action of this compound remains to be elucidated, its chemical structure provides a rationale for investigating its potential as a modulator of the arachidonic acid pathway. The experimental framework outlined in this guide offers a systematic approach to characterizing its pharmacological profile. Future research should focus on performing the described in vitro and in vivo assays to determine its biological targets, potency, and potential therapeutic applications. Further derivatization of this scaffold could also be explored to optimize its activity and pharmacokinetic properties.[2][3]
References
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. [Synthesis and pharmacological properties of new 4-chlorophenoxyacetic acid derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
Spectroscopic Profile of 3-(4-Chloro-2-fluorophenyl)propanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 3-(4-Chloro-2-fluorophenyl)propanoic acid. Due to the limited availability of direct experimental spectra for this specific molecule, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on the analysis of structurally similar compounds, namely 3-(4-chlorophenyl)propanoic acid and 3-(4-fluorophenyl)propanoic acid, and fundamental principles of spectroscopic interpretation. This guide also outlines detailed, standard experimental protocols for obtaining such spectra, intended to serve as a practical resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.
Introduction
This compound is a halogenated aromatic carboxylic acid. The presence of both chloro and fluoro substituents on the phenyl ring, coupled with a propanoic acid side chain, suggests its potential as a building block in the synthesis of novel pharmaceutical agents and other specialized organic molecules. Accurate spectroscopic characterization is paramount for the unambiguous identification and quality control of this and related compounds. This guide aims to provide a foundational spectroscopic profile to aid researchers in their synthetic and analytical endeavors.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of 3-(4-chlorophenyl)propanoic acid and 3-(4-fluorophenyl)propanoic acid, taking into account the electronic effects of the substituents on the phenyl ring.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| -COOH | 10.0 - 12.0 | singlet (broad) | - |
| Ar-H (H3) | 7.35 - 7.45 | doublet of doublets | J(H-H) ≈ 8.5, J(H-F) ≈ 10.0 |
| Ar-H (H5) | 7.15 - 7.25 | doublet of doublets | J(H-H) ≈ 8.5, J(H-F) ≈ 2.5 |
| Ar-H (H6) | 7.25 - 7.35 | triplet | J(H-H) ≈ 8.5 |
| -CH₂- (alpha to COOH) | 2.70 - 2.80 | triplet | J(H-H) ≈ 7.5 |
| -CH₂- (beta to COOH) | 3.00 - 3.10 | triplet | J(H-H) ≈ 7.5 |
Note: The aromatic region will be complex due to fluorine coupling. The assignments are tentative and would require 2D NMR for confirmation.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constant (J, Hz) |
| -COOH | 175 - 180 | - |
| C1 (Ar-C) | 125 - 130 (d) | J(C-F) ≈ 15 |
| C2 (Ar-C-F) | 158 - 162 (d) | J(C-F) ≈ 250 |
| C3 (Ar-C) | 130 - 135 (d) | J(C-F) ≈ 5 |
| C4 (Ar-C-Cl) | 132 - 137 (d) | J(C-F) ≈ 3 |
| C5 (Ar-C) | 117 - 122 (d) | J(C-F) ≈ 25 |
| C6 (Ar-C) | 128 - 133 (d) | J(C-F) ≈ 10 |
| -CH₂- (alpha to COOH) | 33 - 38 | - |
| -CH₂- (beta to COOH) | 28 - 33 | - |
Note: Carbons in the aromatic ring will exhibit splitting due to coupling with the fluorine atom. The magnitudes of the coupling constants are estimations.
Predicted Infrared (IR) Spectroscopy Data
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C-H (Aliphatic) | 2850 - 2960 | Medium |
| C=O (Carboxylic Acid) | 1700 - 1725 | Strong |
| C=C (Aromatic) | 1450 - 1600 | Medium-Strong |
| C-O (Carboxylic Acid) | 1200 - 1300 | Strong |
| C-Cl | 700 - 800 | Strong |
| C-F | 1100 - 1250 | Strong |
Predicted Mass Spectrometry (MS) Data
Table 4: Predicted Mass-to-Charge Ratios (m/z) for this compound
| Fragment | Predicted m/z | Relative Abundance | Notes |
| [M]⁺ | 202/204 | Moderate | Molecular ion peak, showing isotopic pattern for Chlorine (approx. 3:1 ratio). |
| [M - COOH]⁺ | 157/159 | High | Loss of the carboxylic acid group. |
| [M - CH₂COOH]⁺ | 143/145 | High | Benzylic cleavage. |
| [C₇H₄ClF]⁺ | 142/144 | Moderate | Further fragmentation of the aromatic portion. |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data discussed above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of the solid organic acid.
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard (if not provided in the solvent)
-
Sample of this compound (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Pipettes and vials
Procedure:
-
Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. [1]Ensure the sample is fully dissolved.
-
Transfer to NMR Tube: Using a pipette, transfer the solution to a clean NMR tube.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer's probe. Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. [2]4. ¹H NMR Acquisition:
-
Set the spectral width to approximately 12-15 ppm.
-
Use a 30° or 45° pulse angle.
-
Set the relaxation delay to 1-2 seconds. [2] * Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 200-220 ppm.
-
Use a 30° or 45° pulse angle.
-
Set the acquisition time to 1-2 seconds and a relaxation delay of 2 seconds.
-
Acquire a larger number of scans (typically 128 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing: Fourier transform the acquired free induction decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shifts using the solvent peak or TMS (0 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain the infrared spectrum of the solid sample.
Method: Attenuated Total Reflectance (ATR) is a common and convenient method for solid samples. [3][4] Materials:
-
FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal). [5]* Spatula
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Kimwipes
Procedure:
-
Background Scan: Ensure the ATR crystal is clean by wiping it with a Kimwipe lightly moistened with a suitable solvent. [3]Record a background spectrum of the empty ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the center of the ATR crystal. [4]3. Apply Pressure: Use the ATR's pressure clamp to press the sample firmly against the crystal, ensuring good contact. [6]4. Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: After the measurement, release the pressure, remove the sample, and clean the ATR crystal thoroughly. [4]
Mass Spectrometry (MS)
Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments.
Method: Electron Ionization (EI) is a common technique for volatile and semi-volatile organic compounds. [7][8] Materials:
-
Mass spectrometer with an EI source. [7]* Direct insertion probe or a gas chromatograph (GC) inlet system.
-
Sample of this compound (microgram quantities). [9]* Volatile solvent (if using a GC inlet).
Procedure:
-
Sample Introduction:
-
Direct Insertion Probe: Place a small amount of the solid sample in a capillary tube and insert it into the probe. The probe is then inserted into the ion source, where it is heated to volatilize the sample.
-
GC Inlet: Dissolve a small amount of the sample in a volatile solvent and inject it into the GC. The compound will be separated from the solvent and introduced into the mass spectrometer's ion source.
-
-
Ionization: In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. [8][10]3. Mass Analysis: The resulting ions are accelerated and separated by the mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge (m/z) ratio. [7][9]4. Detection: The separated ions are detected, and their abundance is recorded. [7]5. Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to gain structural information.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic profile of this compound, alongside standard experimental protocols for its characterization. The presented data and methodologies are intended to be a valuable resource for researchers, facilitating the identification and further investigation of this and structurally related compounds. The provided workflow diagram offers a clear overview of the analytical process, from synthesis to final structural validation. While the spectral data presented herein is based on sound chemical principles and analysis of related compounds, experimental verification remains crucial for definitive structural elucidation.
References
- 1. chem.latech.edu [chem.latech.edu]
- 2. books.rsc.org [books.rsc.org]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. agilent.com [agilent.com]
- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. Mass Spectrometry [www2.chemistry.msu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. bitesizebio.com [bitesizebio.com]
"CAS number and molecular structure of 3-(4-Chloro-2-fluorophenyl)propanoic acid"
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(4-Chloro-2-fluorophenyl)propanoic acid, a halogenated aromatic carboxylic acid of interest in pharmaceutical and chemical research. This document details its chemical identity, molecular structure, and available physicochemical properties. While specific experimental protocols for its synthesis and in-depth biological studies are not extensively available in peer-reviewed literature, this guide outlines a plausible synthetic approach based on established organic chemistry principles. Furthermore, it presents a summary of key data points in a structured format and includes a conceptual experimental workflow for its analysis, visualized using Graphviz.
Chemical Identity and Molecular Structure
CAS Number: 174603-48-6
Molecular Formula: C₉H₈ClFO₂
Molecular Weight: 202.61 g/mol
IUPAC Name: this compound
Synonyms: 3-(4-Chloro-2-fluorophenyl)propionic acid, 4-Chloro-2-fluorohydrocinnamic acid
Molecular Structure:
The molecular structure of this compound consists of a propane carboxylic acid chain attached to a benzene ring substituted with both a chlorine and a fluorine atom.
A 2D representation of the molecular structure of this compound.
Physicochemical and Spectroscopic Data
Quantitative data for this specific compound is limited. The following table summarizes available information from chemical suppliers.
| Property | Value | Source |
| Purity | ≥97% | Chemical Supplier |
| Appearance | White Crystals | Chemical Supplier |
Conceptual Synthetic Protocol
A plausible synthetic route for this compound can be conceptualized based on standard organic synthesis methodologies. One common approach for the synthesis of 3-arylpropanoic acids is the Heck reaction followed by reduction.
Reaction Scheme:
-
Heck Reaction: 4-Chloro-2-fluoro-iodobenzene is reacted with acrylic acid in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., P(o-tolyl)₃) and a base (e.g., triethylamine) to form 3-(4-Chloro-2-fluorophenyl)acrylic acid.
-
Reduction: The resulting acrylic acid derivative is then reduced to the corresponding propanoic acid using a standard hydrogenation method, such as hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Disclaimer: This is a conceptual protocol and has not been experimentally validated from cited sources for this specific compound. Optimization of reaction conditions, including catalyst, solvent, temperature, and reaction time, would be necessary.
Experimental Workflow: Quality Control Analysis
The following diagram illustrates a typical workflow for the quality control analysis of a synthesized batch of this compound.
Potential Applications in Drug Development
Arylpropanoic acid derivatives are a well-established class of compounds with a wide range of biological activities. The introduction of halogen atoms, such as chlorine and fluorine, can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule. While the specific biological activity of this compound is not documented, related structures are known to be investigated for various therapeutic areas. The presence of the fluoro and chloro substituents can influence properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. Therefore, this compound could serve as a valuable building block or intermediate in the synthesis of novel therapeutic agents.
Disclaimer: This information is for research and development purposes only. The safety and efficacy of this compound have not been evaluated for any therapeutic use.
The Biological Landscape of 3-(4-Chloro-2-fluorophenyl)propanoic Acid Derivatives: A Technical Overview
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Derivatives of arylpropionic acids represent a well-established and significant class of compounds in medicinal chemistry, with prominent members including widely used non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.[1] The core structure of 3-(4-Chloro-2-fluorophenyl)propanoic acid presents a unique scaffold for the development of novel therapeutic agents due to the electronic and steric properties imparted by the halogen substituents on the phenyl ring. This technical guide synthesizes the available, albeit limited, scientific literature on the biological activities of derivatives of this specific scaffold and structurally related compounds, providing a comprehensive resource for researchers in drug discovery and development.
This document summarizes quantitative biological activity data, details key experimental protocols, and visualizes relevant biological pathways and experimental workflows to facilitate a deeper understanding of the therapeutic potential of this chemical series. While direct studies on this compound derivatives are scarce, this guide draws upon data from closely related analogues to infer potential activities and guide future research.
Quantitative Biological Activity
The biological evaluation of various arylpropionic acid derivatives has revealed a broad spectrum of activities, including antimicrobial, anticancer, and anti-inflammatory effects. The following tables summarize the quantitative data from studies on compounds structurally related to this compound, providing insights into their potential potency and spectrum of action.
Table 1: Antimicrobial Activity
The antimicrobial potential of chlorinated 3-phenylpropanoic acid derivatives has been investigated against common pathogens. The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial efficacy.
| Compound | Organism | MIC (µg/mL) | Reference |
| 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid | E. coli | 16 | [2] |
| 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid | S. aureus | 64 | [2] |
| 3-(3-chloro-4-hydroxyphenyl)propanoic acid | E. coli | 32 | [2] |
| 3-(3-chloro-4-hydroxyphenyl)propanoic acid | S. aureus | 64 | [2] |
| 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid methyl ester | E. coli | 32 | [2] |
| 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid methyl ester | S. aureus | 64 | [2] |
Table 2: Anticancer Activity
Derivatives of propanoic acid have been explored for their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting cancer cell growth.
| Compound | Cell Line | IC50 (µM) | Reference |
| 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid | Leukemia (MOLT-4, SR) | 1.57 (Mean GI50) | [3] |
| 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(pyrrolidin-1-yl)pyridazin-3(2H)-one | Liver (HEP3BPN 11) | Not specified, activity close to methotrexate | [4][5] |
| 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(4-methylpiperazin-1-yl)pyridazin-3(2H)-one | Liver (HEP3BPN 11) | Not specified, activity close to methotrexate | [4][5] |
| Methyl 3-(4-(2-chloroacetamido)phenyl)-3-hydroxy-2,2-dimethylpropanoate derivative 16b | HeLa | 11.69 | [6] |
| Methyl 3-(4-(2-chloroacetamido)phenyl)-3-hydroxy-2,2-dimethylpropanoate derivative 16c | HeLa | 0.69 | [6] |
| Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivative 18 | HeLa | 3.39 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols employed in the evaluation of related propanoic acid derivatives.
Antimicrobial Susceptibility Testing (Microdilution Method)
The minimum inhibitory concentrations (MICs) of the chlorinated 3-phenylpropanoic acid derivatives were determined using a microdilution method.[2]
-
Preparation of Inoculum: Bacterial and fungal strains were cultured in appropriate broth overnight. The cultures were then diluted to achieve a standardized concentration of microorganisms.
-
Compound Dilution: The test compounds were serially diluted in a 96-well microtiter plate using Mueller-Hinton broth for bacteria and Sabouraud dextrose broth for fungi.
-
Inoculation: Each well was inoculated with the standardized microbial suspension.
-
Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Determination of MIC: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible microbial growth.
In Vitro Anticancer Activity (MTT Assay)
The cytotoxic effects of various propanoic acid derivatives on cancer cell lines were assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction assay.[4][5]
-
Cell Seeding: Cancer cells were seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution was added to each well and incubated for a further 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals were dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution was measured using a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability was calculated as a percentage of the untreated control.
Visualizing Biological Pathways and Workflows
Understanding the mechanism of action of bioactive compounds often involves elucidating their effects on cellular signaling pathways. While specific pathways for this compound derivatives are not yet defined, we can visualize a general experimental workflow for screening and a hypothetical anti-inflammatory mechanism based on related arylpropionic acids.
References
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Navigating the In Vitro Landscape of 3-(4-Chloro-2-fluorophenyl)propanoic Acid: A Technical Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: To date, publicly available scientific literature lacks specific in vitro studies on 3-(4-Chloro-2-fluorophenyl)propanoic acid. This technical guide, therefore, provides a comprehensive framework for its potential in vitro evaluation based on established methodologies for structurally related arylpropanoic acid derivatives. The data and experimental protocols presented herein are illustrative, drawn from studies on analogous compounds to guide future research endeavors.
Introduction
Arylpropanoic acids represent a significant class of compounds with diverse pharmacological activities, most notably as non-steroidal anti-inflammatory drugs (NSAIDs) and as potential anticancer agents.[1] The introduction of halogen substituents, such as chlorine and fluorine, can modulate the physicochemical and biological properties of these molecules, potentially enhancing their potency and selectivity. This guide outlines a systematic approach to the in vitro evaluation of this compound, a novel derivative with unexplored therapeutic potential. The proposed investigations are designed to elucidate its cytotoxic and anti-inflammatory activities, as well as its underlying mechanisms of action.
Potential Therapeutic Activities and Mechanistic Insights
Based on the known activities of related phenylpropanoic acid derivatives, this compound is hypothesized to exhibit both anti-inflammatory and anticancer properties.
Anti-Inflammatory Activity
The primary mechanism of anti-inflammatory action for many arylpropanoic acids is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins—potent mediators of inflammation, pain, and fever.[1]
Signaling Pathway: Cyclooxygenase (COX) Inhibition
Caption: Inhibition of Prostaglandin Synthesis by Targeting COX Enzymes.
Anticancer Activity
Several substituted phenylpropanoic acid derivatives have demonstrated cytotoxic effects against various cancer cell lines.[2][3][4] The mechanisms can be diverse, including the induction of apoptosis, cell cycle arrest, and inhibition of signaling pathways crucial for cancer cell proliferation and survival.
Proposed In Vitro Evaluation Workflow
A tiered approach is recommended to systematically evaluate the biological activities of this compound.
Caption: A workflow for the in vitro evaluation of the compound.
Data Presentation: Illustrative Quantitative Data
The following tables summarize hypothetical data based on findings for analogous compounds, providing a template for presenting experimental results for this compound.
Table 1: In Vitro Cytotoxicity (IC50) of Analogous Phenylpropanoic Acid Derivatives
| Compound Reference | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Compound A | A549 | Lung Carcinoma | 15.2 | [3] |
| Compound B | HeLa | Cervical Cancer | 8.49 | [5] |
| Compound C | MCF-7 | Breast Cancer | 11.20 | [5] |
| Compound D | HCT-116 | Colon Cancer | 0.12 mg/mL | [4] |
Table 2: In Vitro Anti-Inflammatory Activity of Analogous Compounds
| Compound Reference | Assay | Target | IC50 (µM) | Citation |
| Compound E | COX-1 Inhibition | COX-1 | 12.5 | [6] |
| Compound E | COX-2 Inhibition | COX-2 | 1.8 | [6] |
| Compound F | PG Synthesis Inhibition | Prostaglandins | >100 | [7] |
Detailed Experimental Protocols
The following are detailed, generalized protocols for key in vitro experiments. These should be optimized for the specific compound and cell lines used.
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect of the compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, HeLa, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compound stock solution (in DMSO)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium and treat the cells with various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
COX Inhibition Assay
Objective: To assess the inhibitory effect of the compound on COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
Assay buffer
-
EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2)
-
Test compound stock solution (in DMSO)
Procedure:
-
Pre-incubate the COX-1 or COX-2 enzyme with the test compound or vehicle control for a specified time.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a defined period to allow for prostaglandin synthesis.
-
Stop the reaction.
-
Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 values for both COX-1 and COX-2.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
Objective: To quantify the induction of apoptosis by the compound.
Materials:
-
Human cancer cell lines
-
Complete culture medium
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with the compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Conclusion and Future Directions
This technical guide provides a foundational framework for the initial in vitro characterization of this compound. The proposed experiments will help to establish its potential as an anti-inflammatory or anticancer agent and to elucidate its mechanism of action. Positive results from these studies would warrant further investigation, including more detailed mechanistic studies, in vivo efficacy and toxicity assessments in animal models, and structure-activity relationship (SAR) studies to optimize its therapeutic potential. The systematic approach outlined here will enable a thorough and efficient preclinical evaluation of this promising compound.
References
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. Cytotoxic bioactivity of some phenylpropanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon ca ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10950A [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substituted phenylthiophenylamines with antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-(4-Chloro-2-fluorophenyl)propanoic Acid and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Due to the limited availability of specific experimental data for 3-(4-Chloro-2-fluorophenyl)propanoic acid in publicly accessible literature, this guide provides a comprehensive overview based on established principles and data from closely related arylpropanoic acid analogs. The experimental protocols and quantitative data presented herein are representative examples and should be adapted and validated for the specific compound of interest.
Introduction
Arylpropanoic acids are a well-established class of compounds with significant importance in the pharmaceutical industry, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). Their therapeutic effects are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain pathways. The substitution pattern on the aromatic ring plays a crucial role in modulating the potency, selectivity, and pharmacokinetic properties of these molecules.
This technical guide focuses on the synthesis, characterization, and potential biological activities of this compound. While specific data for this exact molecule is scarce, we will draw upon the extensive literature on related fluorinated and chlorinated arylpropanoic acids to provide a thorough and practical resource for researchers.
Physicochemical Properties
The physicochemical properties of this compound can be predicted based on its structure. The presence of the carboxylic acid group imparts acidic properties, while the halogenated phenyl ring contributes to its lipophilicity.
Table 1: Predicted and Representative Physicochemical Properties
| Property | Representative Value | Source/Method |
| Molecular Formula | C₉H₈ClFO₂ | - |
| Molecular Weight | 202.61 g/mol | - |
| Melting Point | 55-59 °C | Representative data from 2-(4-chlorophenyl)propanoic acid. |
| Boiling Point | 121-126 °C (at 0.2 mmHg) | Representative data from 2-(4-chlorophenyl)propanoic acid. |
| pKa | ~4-5 | Estimated based on similar carboxylic acids. |
| LogP | ~2.5-3.5 | Estimated based on structure. |
Synthesis and Experimental Protocols
The synthesis of this compound can be approached through various established synthetic routes for arylpropanoic acids. A common and effective method involves the malonic ester synthesis or a variation thereof, starting from a suitably substituted benzyl halide. Below is a representative, detailed experimental protocol adapted from known procedures for similar compounds.
Representative Synthesis Workflow
Caption: Representative synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 1-(Bromomethyl)-4-chloro-2-fluorobenzene
-
To a solution of 1-chloro-3-fluorobenzene (1 equivalent) in carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture under inert atmosphere for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.
Step 2: Synthesis of Diethyl 2-((4-chloro-2-fluorophenyl)methyl)malonate
-
Prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 equivalents) in absolute ethanol under an inert atmosphere.
-
To this solution, add diethyl malonate (1 equivalent) dropwise at 0 °C.
-
Stir the mixture for 30 minutes at room temperature.
-
Add the crude 1-(bromomethyl)-4-chloro-2-fluorobenzene (1 equivalent) dropwise to the reaction mixture.
-
Reflux the mixture for 8-12 hours.
-
Cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between water and diethyl ether.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude diethyl ester.
Step 3: Synthesis of this compound
-
To the crude diethyl 2-((4-chloro-2-fluorophenyl)methyl)malonate, add a solution of sodium hydroxide (3 equivalents) in a mixture of water and ethanol.
-
Reflux the mixture for 4-6 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Wash the aqueous solution with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid at 0 °C.
-
The product will precipitate out of the solution.
-
Filter the solid, wash with cold water, and dry under vacuum to afford this compound.
-
The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) for further purification.
Characterization and Analytical Methods
The structure and purity of the synthesized this compound can be confirmed using various analytical techniques.
Spectroscopic Data
Table 2: Representative Spectroscopic Data
| Technique | Expected Chemical Shifts / Peaks |
| ¹H NMR (CDCl₃) | δ 10-12 (br s, 1H, COOH), 7.0-7.4 (m, 3H, Ar-H), 2.9-3.1 (t, 2H, Ar-CH₂), 2.6-2.8 (t, 2H, CH₂-COOH) |
| ¹³C NMR (CDCl₃) | δ 178-182 (C=O), 158-162 (d, J = 240-250 Hz, C-F), 115-135 (Ar-C), 30-35 (Ar-CH₂), 25-30 (CH₂-COOH) |
| ¹⁹F NMR (CDCl₃) | δ -110 to -120 (s) |
| Mass Spec (ESI-) | m/z 201 [M-H]⁻ |
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is a suitable method for determining the purity of the final compound.
Representative HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Biological Activity and Signaling Pathways
Arylpropanoic acids are well-known for their anti-inflammatory properties, which are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[1] Both COX-1 and COX-2 are involved in the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory mediators.[2] NSAIDs block this conversion, thereby reducing inflammation, pain, and fever.[2]
Mechanism of Action: COX Inhibition
Caption: Inhibition of the Cyclooxygenase (COX) Pathway by Arylpropanoic Acids.
In Vitro Biological Evaluation
The anti-inflammatory potential of this compound can be assessed using in vitro enzyme inhibition assays.
COX-1 and COX-2 Inhibition Assay Protocol:
-
Utilize commercially available COX-1 and COX-2 inhibitor screening assay kits.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the test compound to obtain a range of concentrations.
-
In a 96-well plate, add the COX enzyme, heme, and the test compound or a known inhibitor (e.g., ibuprofen, celecoxib) as a positive control.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate the plate at 37 °C for a specified time (e.g., 10 minutes).
-
Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorometric method as per the kit instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration.
Table 3: Representative Biological Activity Data for Arylpropanoic Acids
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Ibuprofen | 10 - 20 | 5 - 15 | ~1-2 |
| Celecoxib | >100 | 0.01 - 0.1 | >1000 |
| This compound | To be determined | To be determined | To be determined |
Conclusion
This technical guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of this compound. By leveraging the extensive knowledge base of related arylpropanoic acids, researchers can effectively approach the study of this and similar novel compounds. The provided protocols and representative data serve as a valuable starting point for further investigation into the therapeutic potential of this class of molecules. Future studies should focus on obtaining specific experimental data for this compound to fully elucidate its chemical and biological profile.
References
Potential Therapeutic Targets of 3-(4-Chloro-2-fluorophenyl)propanoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(4-Chloro-2-fluorophenyl)propanoic acid is a halogenated arylpropanoic acid derivative. While specific research on this particular molecule is not extensively available in public literature, its structural similarity to a well-established class of compounds, the nonsteroidal anti-inflammatory drugs (NSAIDs), allows for the inference of its potential therapeutic targets and mechanisms of action. This technical guide synthesizes the known biological activities and therapeutic targets of arylpropanoic acid derivatives to postulate the likely pharmacological profile of this compound. The primary anticipated targets are the cyclooxygenase (COX) enzymes. Furthermore, emerging research suggests potential for non-COX-mediated activities, including roles in cancer and neurological disorders. This document provides a comprehensive overview of these potential targets, associated signaling pathways, and relevant experimental methodologies.
Introduction
Arylpropanoic acid derivatives are a cornerstone of modern pharmacotherapy, primarily recognized for their anti-inflammatory, analgesic, and antipyretic properties.[1][2] The archetypal members of this class, such as ibuprofen and naproxen, exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[3] The compound this compound belongs to this chemical family, and its therapeutic potential can be extrapolated from the extensive research conducted on its structural analogues. This guide will explore the probable therapeutic targets of this compound based on the established pharmacology of arylpropanoic acids.
Primary Therapeutic Target: Cyclooxygenase (COX) Enzymes
The most probable and well-documented therapeutic targets of arylpropanoic acid derivatives are the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[4][5] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[6]
-
COX-1: This isoform is constitutively expressed in most tissues and is involved in homeostatic functions, such as protecting the gastric mucosa, maintaining renal blood flow, and supporting platelet aggregation.[4]
-
COX-2: This isoform is inducible and its expression is upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[7][] It is the primary target for the anti-inflammatory effects of NSAIDs.
Inhibition of COX-2 leads to the reduction of prostaglandin synthesis, thereby alleviating inflammation and pain.[9] Non-selective NSAIDs inhibit both COX-1 and COX-2, which can lead to common side effects such as gastrointestinal irritation and bleeding due to the inhibition of the protective functions of COX-1.[3] The specific selectivity of this compound for COX-1 versus COX-2 would be a critical determinant of its therapeutic efficacy and side-effect profile.
Signaling Pathway: Prostaglandin Synthesis
The inhibition of COX enzymes by this compound would interrupt the prostaglandin synthesis pathway. A simplified representation of this pathway is provided below.
Caption: Inhibition of COX enzymes by this compound.
Experimental Protocols for COX Inhibition Assays
Objective: To determine the inhibitory activity of this compound against COX-1 and COX-2.
Methodology: In Vitro COX Inhibition Assay (Colorimetric)
-
Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are used. Arachidonic acid is used as the substrate.
-
Incubation: The test compound, this compound, at various concentrations, is pre-incubated with either COX-1 or COX-2 in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Peroxidase Activity Measurement: The cyclooxygenase activity is measured indirectly by quantifying the peroxidase activity of COX. This is achieved by adding a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) which is oxidized by the PGG2 intermediate produced by the cyclooxygenase reaction.
-
Data Analysis: The change in absorbance is measured over time using a spectrophotometer. The inhibitory concentration 50 (IC50) value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Potential Secondary Therapeutic Targets
Recent research has indicated that arylpropanoic acid derivatives may possess therapeutic activities beyond COX inhibition, suggesting interactions with other biological targets.[1][10]
Anticancer Activity
Several studies have reported the potential of NSAIDs and their derivatives as anticancer agents.[11] The proposed mechanisms are varied and may include both COX-dependent and COX-independent pathways.
-
COX-2 Inhibition in Tumors: COX-2 is often overexpressed in various types of cancers and contributes to tumor growth, angiogenesis, and metastasis.[12] Inhibition of COX-2 by this compound could therefore have a direct antitumor effect.
-
Non-COX Targets: Emerging evidence suggests that some NSAIDs can induce apoptosis and inhibit cell proliferation through mechanisms independent of COX inhibition. These may involve modulation of signaling pathways related to cell survival and death.
Anticonvulsant Activity
There is growing interest in the potential of arylpropanoic acid derivatives as anticonvulsant agents.[10][13] The exact mechanisms are not fully elucidated but may involve modulation of neurotransmitter systems or ion channels. Some proposed mechanisms for anticonvulsant effects of related compounds include enhancement of GABAergic inhibition or blockade of voltage-gated sodium channels.[14]
Quantitative Data on Related Compounds
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Ibuprofen | 1.2 | 2.5 | 0.5 |
| Naproxen | 0.6 | 1.8 | 0.3 |
| Celecoxib | 15 | 0.04 | 375 |
Data are representative values from various published sources and may vary depending on the assay conditions.
Experimental Workflow for Target Validation
The following diagram illustrates a general workflow for the initial screening and validation of the therapeutic targets of a novel arylpropanoic acid derivative like this compound.
Caption: A general experimental workflow for target identification and validation.
Conclusion
Based on its structural classification as an arylpropanoic acid derivative, the primary potential therapeutic targets of this compound are the cyclooxygenase enzymes, COX-1 and COX-2. Inhibition of these enzymes would form the basis for its use as an anti-inflammatory, analgesic, and antipyretic agent. Furthermore, the broader therapeutic landscape of this class of compounds suggests that it may also exhibit anticancer and anticonvulsant properties through various COX-dependent and independent mechanisms. Further experimental validation is necessary to elucidate the precise pharmacological profile and therapeutic potential of this specific molecule.
References
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. brainkart.com [brainkart.com]
- 4. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 6. Medications - non-steroidal anti-inflammatory drugs | Better Health Channel [betterhealth.vic.gov.au]
- 7. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. researchgate.net [researchgate.net]
- 11. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cyclooxygenase 2 (COX-2) inhibitors | Research Starters | EBSCO Research [ebsco.com]
- 13. A Novel Β, Β -Diphenyl Propionic Acid Amide Derivatives Showing Anti-Inflammatory And Anticonvulsant Activity | Semantic Scholar [semanticscholar.org]
- 14. Anticonvulsant - Wikipedia [en.wikipedia.org]
Technical Guide on the Solubility and Stability of 3-(4-Chloro-2-fluorophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Chloro-2-fluorophenyl)propanoic acid is a small molecule of interest within pharmaceutical research and development. As with any potential therapeutic agent, a thorough understanding of its physicochemical properties is fundamental to its progression through the drug development pipeline. Among the most critical of these properties are solubility and stability. Solubility influences bioavailability and formulation strategies, while stability dictates storage conditions, shelf-life, and potential degradation pathways.
This technical guide provides a comprehensive overview of the methodologies required to characterize the solubility and stability of this compound. While specific experimental data for this compound is not extensively available in public literature, this document outlines the standard, industry-accepted protocols for determining these crucial parameters. It is intended to serve as a practical resource for researchers to generate reliable and reproducible data, enabling informed decisions in formulation development and analytical method design.
Solubility Assessment
Aqueous solubility is a key determinant of a drug's absorption and bioavailability. The assessment of solubility in various media is a critical step in pre-formulation studies.
Experimental Protocols
2.1.1 Thermodynamic (Shake-Flask) Solubility Protocol
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[1]
-
Preparation of Solutions: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).
-
Addition of Compound: Add an excess amount of this compound to a known volume of each buffer in separate, sealed vials. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Agitate the vials at a constant, controlled temperature (typically 25 °C or 37 °C) for a sufficient period (24 to 72 hours) to ensure equilibrium is reached.
-
Sample Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is crucial to separate the supernatant from the undissolved solid, often achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[2][3]
-
Data Analysis: The measured concentration represents the equilibrium solubility of the compound at that specific pH and temperature.
2.1.2 Kinetic Solubility Protocol
Kinetic solubility is a higher-throughput method often used in early discovery to assess the concentration at which a compound precipitates from a solution prepared by diluting a high-concentration stock (typically in DMSO).
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Serial Dilution: Add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS) to create a range of concentrations.
-
Incubation: Incubate the solutions for a shorter period (e.g., 1.5 to 2 hours) at a controlled temperature.
-
Precipitation Detection: Measure the turbidity of each solution using nephelometry or UV-Vis spectroscopy to detect the onset of precipitation. The highest concentration that remains clear is reported as the kinetic solubility.
Data Presentation
The results from solubility experiments should be tabulated for clarity and ease of comparison.
Table 1: Thermodynamic Solubility of this compound
| Solvent/Buffer System | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| 0.1 N HCl | 1.2 | 25 | [Experimental Data] | [Experimental Data] |
| Acetate Buffer | 4.5 | 25 | [Experimental Data] | [Experimental Data] |
| Phosphate Buffer | 6.8 | 25 | [Experimental Data] | [Experimental Data] |
| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | [Experimental Data] | [Experimental Data] |
| 0.1 N HCl | 1.2 | 37 | [Experimental Data] | [Experimental Data] |
| Acetate Buffer | 4.5 | 37 | [Experimental Data] | [Experimental Data] |
| Phosphate Buffer | 6.8 | 37 | [Experimental Data] | [Experimental Data] |
| Phosphate-Buffered Saline (PBS) | 7.4 | 37 | [Experimental Data] | [Experimental Data] |
Stability Profiling (Forced Degradation)
Forced degradation, or stress testing, is performed to identify the likely degradation products, establish degradation pathways, and demonstrate the specificity of stability-indicating analytical methods.[4][5] These studies are a regulatory requirement and provide critical information for formulation development and packaging decisions.[4][6]
Experimental Protocols
A solution of this compound (e.g., 1 mg/mL) is subjected to various stress conditions.[7] The goal is to achieve a target degradation of 5-20%.[5][7]
3.1.1 Hydrolytic Degradation
-
Acid Hydrolysis: Treat the compound solution with 0.1 M HCl. Heat at a controlled temperature (e.g., 60 °C) for a specified duration (e.g., up to 7 days).[7]
-
Base Hydrolysis: Treat the compound solution with 0.1 M NaOH at a controlled temperature.[7]
-
Neutral Hydrolysis: Reflux the compound solution in water at a controlled temperature.
-
Sample Analysis: At various time points, withdraw samples, neutralize them if necessary, and analyze by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
3.1.2 Oxidative Degradation
-
Procedure: Treat the compound solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Sample Analysis: Monitor the reaction over time by HPLC. If no degradation occurs, gentle heating may be applied.
3.1.3 Photolytic Degradation
-
Procedure: Expose both solid compound and a solution of the compound to a light source that provides combined UV and visible light, as specified by ICH Q1B guidelines.[7] A control sample should be protected from light.
-
Sample Analysis: After a defined exposure period, analyze the samples by HPLC and compare them to the protected control sample.
3.1.4 Thermal Degradation
-
Procedure: Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C) in a calibrated oven.
-
Sample Analysis: Analyze the sample at various time points to determine the extent of degradation.
Data Presentation
Results from forced degradation studies should be summarized to show the percentage of degradation under each condition.
Table 2: Forced Degradation of this compound
| Stress Condition | Parameters | Duration | % Assay of Parent Compound | % Degradation | No. of Degradants |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 7 days | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Base Hydrolysis | 0.1 M NaOH, 60°C | 7 days | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Oxidation | 3% H₂O₂, RT | 24 hours | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Photolytic (Solid) | ICH Light Box | 7 days | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Photolytic (Solution) | ICH Light Box | 24 hours | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Thermal (Solid) | 80°C | 7 days | [Experimental Data] | [Experimental Data] | [Experimental Data] |
Visualized Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: Workflow for Forced Degradation (Stability) Studies.
Conclusion
The systematic evaluation of solubility and stability is an indispensable component of the preclinical development of this compound. The protocols and data presentation formats outlined in this guide provide a robust framework for generating the high-quality, reproducible data required by regulatory agencies. Adherence to these standardized methodologies will ensure a comprehensive understanding of the compound's physicochemical characteristics, thereby facilitating successful formulation design, analytical method development, and the overall advancement of the research program.
References
- 1. lup.lub.lu.se [lup.lub.lu.se]
- 2. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]
- 3. "Solubility estimation and rapid structural characterization of small m" by Xin Chen [docs.lib.purdue.edu]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acdlabs.com [acdlabs.com]
- 6. pharmatimesofficial.com [pharmatimesofficial.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Methodological & Application
Application Notes and Protocols for 3-(4-Chloro-2-fluorophenyl)propanoic acid
Disclaimer: Publicly available scientific literature and databases currently lack specific experimental protocols, quantitative biological data, and detailed mechanisms of action for 3-(4-Chloro-2-fluorophenyl)propanoic acid. The following application notes and protocols are therefore provided as a general framework for the initial investigation of a novel arylpropanoic acid derivative, based on the known biological activities of this class of compounds. Researchers should optimize these protocols based on their specific experimental setup and objectives.
Introduction
This compound is a halogenated arylpropanoic acid. The arylpropanoic acid scaffold is a well-established pharmacophore found in numerous clinically significant drugs, most notably the non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.[1] Derivatives of this class have demonstrated a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] The introduction of halogen atoms, such as chlorine and fluorine, can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule. Therefore, this compound represents a compound of interest for screening and potential development in various therapeutic areas.
Potential Applications
Based on the activities of structurally related compounds, this compound could be investigated for, but not limited to, the following applications:
-
Anti-inflammatory Research: As a potential inhibitor of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key mediators of inflammation.[1]
-
Oncology Research: As a scaffold for the development of novel anti-proliferative agents. Various derivatives of propanoic acids have been shown to exhibit cytotoxic effects against cancer cell lines.
-
Chemical Biology: As a tool compound to probe specific biological pathways, pending identification of its molecular target(s).
Physicochemical Data
A summary of available physicochemical properties for closely related isomers is presented below. Data for the specific 2-fluoro isomer was not available and is represented by data for similar compounds.
| Property | Value | Source |
| Molecular Formula | C₉H₈ClFO₂ | N/A |
| Molecular Weight | 202.61 g/mol | [2] |
| Melting Point | 127-131 °C (for 3-(4-chlorophenyl)propanoic acid) | [3] |
| Appearance | White solid (predicted) | N/A |
| Solubility | Soluble in DMSO, ethanol, and methanol | N/A |
Experimental Protocols
The following are generalized protocols for the initial in vitro screening of this compound.
Preparation of Stock Solutions
A standard protocol for preparing stock solutions for in vitro assays is as follows:
-
Weighing: Accurately weigh a precise amount of this compound powder using an analytical balance.
-
Dissolution: Dissolve the compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing or gentle heating.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the effect of the compound on the viability and proliferation of cancer cell lines (e.g., A549 human lung carcinoma).
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound from the stock solution in culture medium. The final DMSO concentration should be kept below 0.5% (v/v) to avoid solvent-induced toxicity. Replace the medium in each well with 100 µL of the medium containing the desired concentration of the compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Cyclooxygenase (COX) Inhibition Assay
This is a generalized protocol for a cell-free enzymatic assay to screen for potential anti-inflammatory activity.
-
Reagent Preparation: Prepare assay buffer, heme, and solutions of COX-1 and COX-2 enzymes. Prepare a solution of the substrate, arachidonic acid.
-
Compound Incubation: In a 96-well plate, add the enzyme, heme, and various concentrations of this compound or a known COX inhibitor (e.g., celecoxib) in the assay buffer. Incubate for a short period (e.g., 10 minutes) at 37°C.
-
Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.
-
Reaction Termination and Detection: After a defined incubation period (e.g., 2 minutes), stop the reaction. The product (prostaglandin) can be quantified using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the compound and determine the IC₅₀ value.
Visualization of Potential Mechanisms and Workflows
The following diagrams illustrate a hypothetical mechanism of action based on the known pharmacology of arylpropanoic acids and a general experimental workflow for compound screening.
Caption: Hypothetical inhibition of the COX pathway by an arylpropanoic acid.
References
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. 3-(3-Chloro-4-fluorophenyl)propanoic acid | C9H8ClFO2 | CID 3503171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(4-Chlorophenyl)propanoic acid | 2019-34-3 [chemicalbook.com]
Application Notes and Protocols for the Quantification of 3-(4-Chloro-2-fluorophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 3-(4-Chloro-2-fluorophenyl)propanoic acid in various matrices. The protocols described herein are based on established analytical techniques for halogenated carboxylic acids and can be adapted for specific research and drug development needs.
Introduction
This compound is a halogenated carboxylic acid of interest in pharmaceutical and chemical research. Accurate and precise quantification is crucial for process monitoring, quality control, and pharmacokinetic studies. This document outlines three common analytical techniques for this purpose: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS).
Analytical Methodologies
A summary of the recommended analytical methods for the quantification of this compound is presented below. Each method offers distinct advantages in terms of sensitivity, selectivity, and accessibility.
Table 1: Summary of Analytical Methods
| Parameter | HPLC-DAD with Derivatization | LC-MS/MS | GC-MS with Derivatization |
| Principle | Reversed-phase chromatography of a derivatized analyte with UV detection. | Reversed-phase chromatography coupled with mass spectrometric detection for high selectivity and sensitivity. | Gas chromatography of a volatile derivative with mass spectrometric detection. |
| Derivatization | Required (e.g., with 2-nitrophenylhydrazine) to enhance UV absorbance.[1] | Not typically required. | Required (e.g., esterification or silylation) to increase volatility.[2] |
| Sensitivity | Moderate | High | High |
| Selectivity | Good | Excellent | Excellent |
| Typical Application | Routine quality control, content uniformity. | Trace level analysis, bioanalysis, impurity profiling. | Volatile impurity analysis, analysis in complex matrices after cleanup. |
Method 1: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) following Derivatization
This method is suitable for routine analysis and quality control purposes where high sensitivity is not the primary requirement. Derivatization is employed to introduce a chromophore that allows for sensitive UV detection.[1]
Experimental Protocol
1. Sample Preparation and Derivatization:
-
Standard Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of 1 mg/mL. Prepare working standards by serial dilution.
-
Sample Solution: Prepare the sample by dissolving it in the same solvent as the standard to achieve an expected concentration within the calibration range.
-
Derivatization Procedure (with 2-Nitrophenylhydrazine - 2-NPH): [1]
-
To 1 mL of the standard or sample solution, add 1 mL of a 10 mg/mL solution of 2-nitrophenylhydrazine in acetonitrile.
-
Add 0.5 mL of a 20 mg/mL solution of a carbodiimide coupling agent (e.g., EDC) and 0.1 mL of pyridine.
-
Vortex the mixture and heat at 60°C for 30 minutes.
-
Cool the reaction mixture to room temperature and dilute with the mobile phase to the desired volume before injection.
-
2. HPLC-DAD Conditions:
| Parameter | Value |
| Instrument | HPLC system with Diode Array Detector (e.g., Shimadzu LC20AT)[1] |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[1] |
| Mobile Phase | A: 0.1% Phosphoric acid in waterB: Acetonitrile[1] |
| Gradient | 0 min: 28% B10 min: 40% B14 min: 40% B20 min: 55% B[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 40°C[1] |
| Detection Wavelength | 392 nm[1] |
| Injection Volume | 20 µL[1] |
Workflow Diagram
Caption: HPLC-DAD analysis workflow.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the method of choice for high sensitivity and selectivity, making it ideal for bioanalytical studies and trace-level quantification.[3]
Experimental Protocol
1. Sample Preparation:
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol. Prepare working standards by serial dilution in the mobile phase.
-
Sample Solution (e.g., Plasma):
-
To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (e.g., an isotopically labeled analog).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
2. LC-MS/MS Conditions:
| Parameter | Value |
| Instrument | LC-MS/MS system (e.g., ThermoFinnigan LCQ deca)[4] |
| Column | C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 5 µm)[4] |
| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile[4] |
| Gradient | Isocratic at 35% B for 2 min, then a linear gradient to 100% B over 28 min.[4] |
| Flow Rate | 200 µL/min[4] |
| Column Temperature | 25°C[4] |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode |
| MS/MS Transition | To be determined by direct infusion of the analyte. Precursor ion [M-H]⁻ or [M+H]⁺ to specific product ions. |
| Injection Volume | 10 µL |
Logical Relationship Diagram
Caption: LC-MS/MS detection principle.
Method 3: Gas Chromatography with Mass Spectrometry (GC-MS) after Derivatization
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile carboxylic acids, derivatization is necessary to increase their volatility.
Experimental Protocol
1. Sample Preparation and Derivatization:
-
Standard Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethyl acetate).
-
Sample Extraction: Use an appropriate extraction technique, such as liquid-liquid extraction or solid-phase extraction, to isolate the analyte from the sample matrix.
-
Derivatization (Esterification):
-
Evaporate the solvent from the extracted sample or a known amount of standard solution.
-
Add 1 mL of 10% BF3 in methanol.
-
Heat the mixture at 60°C for 30 minutes to form the methyl ester.
-
Cool, add 1 mL of saturated NaCl solution, and extract the derivative with 1 mL of hexane.
-
The hexane layer is ready for GC-MS analysis.
-
2. GC-MS Conditions:
| Parameter | Value |
| Instrument | GC-MS system |
| Column | Non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)[5] |
| Carrier Gas | Helium at 1.0 mL/min[5] |
| Oven Program | Initial 60°C for 2 min, ramp to 150°C at 10°C/min, then to 250°C at 20°C/min, hold for 5 min.[5] |
| Injector Temperature | 250°C[5] |
| Ion Source Temperature | 230°C[5] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[5] |
| Acquisition Mode | Full scan for identification, Selected Ion Monitoring (SIM) for quantification.[5] |
Experimental Workflow Diagram
Caption: GC-MS analysis workflow.
References
- 1. CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine - Google Patents [patents.google.com]
- 2. Cost-Effective Detection of Perfluoroalkyl Carboxylic Acids with Gas Chromatography: Optimization of Derivatization Approaches and Method Validation [mdpi.com]
- 3. Liquid Chromatography-Tandem Mass Spectrometry Analysis of Perfluorooctane Sulfonate and Perfluorooctanoic Acid in Fish Fillet Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidation of 4-chlorobiphenyl metabolites to electrophilic species by prostaglandin H synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Note: High-Throughput Quantification of 3-(4-Chloro-2-fluorophenyl)propanoic acid in Human Plasma using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3-(4-Chloro-2-fluorophenyl)propanoic acid in human plasma. The protocol employs a straightforward liquid-liquid extraction (LLE) for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for high-throughput analysis in pharmacokinetic and drug metabolism studies.
Introduction
This compound is a halogenated aromatic carboxylic acid. Accurate and reliable quantification of such small molecules in biological matrices is crucial for drug development. LC-MS/MS offers high sensitivity and selectivity, making it the preferred technique for bioanalysis.[1] The presence of chlorine in the molecule produces a characteristic isotopic pattern that can be leveraged for confident identification.[2] This method has been developed to provide a simple, rapid, and robust workflow for the determination of this compound in human plasma.
Experimental
Sample Preparation
A liquid-liquid extraction (LLE) procedure is utilized to isolate the analyte from the plasma matrix. LLE is an effective technique for minimizing matrix effects and improving analytical sensitivity.[1]
Protocol:
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of an internal standard (IS) working solution (e.g., a structurally similar stable isotope-labeled compound).
-
Vortex the mixture for 10 seconds.
-
Add 50 µL of 1% formic acid to acidify the sample. For acidic analytes, adjusting the pH two units below the pKa ensures the compound is in its neutral form, facilitating extraction into an organic solvent.[1]
-
Add 600 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex vigorously for 3 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
A reversed-phase chromatographic separation is performed using a C18 column. The use of formic acid in the mobile phase is common for the analysis of acidic compounds in positive ionization mode, as it aids in protonation.[3][4]
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | See Table 2 |
Table 1: Liquid Chromatography Conditions
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 0.5 | 20 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 20 |
| 5.0 | 20 |
Table 2: Chromatographic Gradient
Mass Spectrometry
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection. Electrospray ionization (ESI) in positive mode is often suitable for acidic compounds when an acidic mobile phase is used.[3]
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | See Table 4 |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 60 psi |
| Curtain Gas | 35 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 550°C |
Table 3: Mass Spectrometer Conditions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | [To be determined] | [To be determined] |
| Internal Standard | [To be determined] | [To be determined] |
Table 4: MRM Transitions (Note: Specific m/z values need to be determined experimentally by infusing a standard solution of the analyte and internal standard).
Workflow and Diagrams
The overall analytical workflow is depicted in the following diagram.
Caption: Experimental workflow for the LC-MS/MS analysis.
Conclusion
This application note provides a detailed protocol for the quantification of this compound in human plasma by LC-MS/MS. The method is simple, rapid, and suitable for high-throughput bioanalysis in a drug development setting. The described sample preparation and analytical conditions can serve as a starting point for method validation and implementation.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. how to develop a lc-ms/ms method for acidic compounds plasma - Chromatography Forum [chromforum.org]
- 4. Oxidation of 4-chlorobiphenyl metabolites to electrophilic species by prostaglandin H synthase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-(4-Chloro-2-fluorophenyl)propanoic acid as a Putative Chemical Probe
Disclaimer: As of the latest literature review, 3-(4-Chloro-2-fluorophenyl)propanoic acid has not been extensively characterized as a chemical probe. The following application notes and protocols are presented as a hypothetical framework for its potential use in chemical biology and drug discovery, based on the activities of structurally related arylpropanoic acid derivatives. These guidelines are intended to be illustrative for researchers exploring the potential of novel small molecules.
Application Notes
This compound is a halogenated arylpropanoic acid derivative. While its specific biological targets are not yet elucidated, its structural motifs are present in compounds with a range of biological activities, including anti-inflammatory and anticancer effects. Arylpropanoic acids are known to interact with various enzymes and receptors. This molecule, therefore, represents a potential starting point for the development of a chemical probe to investigate specific biological pathways.
Potential Applications:
-
Target Identification and Validation: Utilized in chemical proteomics workflows, such as affinity-based protein profiling, to identify novel protein targets in complex biological samples (e.g., cell lysates, tissues).
-
Enzyme Inhibition Profiling: As a potential inhibitor for enzymes within pathways modulated by other arylpropanoic acids, such as cyclooxygenases (COX) or other metabolic enzymes.
-
Phenotypic Screening Follow-up: For deconvolution of the molecular targets responsible for a desired phenotype observed in high-throughput screening.
Probe Design and Strategy:
To be employed as a chemical probe, this compound would require modification to incorporate a reporter tag (e.g., biotin, a fluorescent dye) or a reactive group for covalent labeling. A common strategy involves adding a linker to the carboxylic acid group, which can then be coupled to the desired tag. It is crucial to ascertain that the modified probe retains the biological activity of the parent compound.
Quantitative Data Summary
The following table represents hypothetical data that would be generated during the characterization of a biotinylated version of this compound, herein referred to as "Probe-Biotin," against a hypothetical target protein, "Target X."
| Parameter | Value | Method | Notes |
| Binding Affinity (Kd) | |||
| Target X | 1.5 µM | Surface Plasmon Resonance (SPR) | Demonstrates a moderate binding affinity to the purified recombinant protein. |
| Off-Target Y | > 50 µM | SPR | Indicates selectivity for Target X over at least one potential off-target. |
| In Vitro Inhibition (IC50) | |||
| Target X (enzymatic assay) | 5.2 µM | Biochemical Assay | Shows functional inhibition of the target's activity. |
| Cellular Target Engagement | |||
| EC50 | 15 µM | Cellular Thermal Shift Assay | Confirms that the probe engages Target X within a cellular context. |
| Proteomic Selectivity | |||
| Identified Proteins | Target X, Protein Z, etc. | Affinity Purification-MS | Lists proteins pulled down from cell lysate, with Target X showing the highest enrichment. |
Experimental Protocols
Protocol 1: Affinity-Based Protein Profiling for Target Identification
This protocol outlines the use of a biotinylated derivative of this compound (Probe-Biotin) to isolate its binding partners from a cell lysate.
Materials:
-
Probe-Biotin
-
Parent compound (this compound) for competition assay
-
Streptavidin-conjugated magnetic beads
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffers (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Cultured cells of interest
-
Mass spectrometry-compatible reagents
Procedure:
-
Cell Lysis: Harvest cultured cells and lyse them on ice using a suitable lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the proteome.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
Probe Incubation:
-
Experimental Sample: Incubate the cell lysate (e.g., 1 mg of total protein) with Probe-Biotin at a final concentration of 10 µM for 1 hour at 4°C with gentle rotation.
-
Control Sample: For a competition control, pre-incubate the lysate with a 100-fold excess of the parent compound for 30 minutes before adding Probe-Biotin.
-
-
Affinity Capture: Add pre-washed streptavidin-conjugated magnetic beads to the lysate-probe mixture and incubate for 1 hour at 4°C to capture the probe-protein complexes.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively with wash buffer (e.g., 5 times) to remove non-specific protein binders.
-
Elution: Elute the bound proteins from the beads by resuspending them in SDS-PAGE sample buffer and heating at 95°C for 5-10 minutes.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE, followed by in-gel digestion and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that specifically interact with the probe.
Visualizations
Caption: Workflow for affinity-based protein profiling.
Caption: Hypothetical signaling pathway inhibited by the probe.
Application Notes and Protocols for 3-(4-Chloro-2-fluorophenyl)propanoic acid in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(4-Chloro-2-fluorophenyl)propanoic acid is a halogenated aryl propionic acid derivative. While direct therapeutic applications of this specific molecule are not extensively documented in publicly available literature, its structural motifs are present in several potent and clinically relevant drug candidates. Aryl propionic acids are a well-established class of compounds, most famously represented by non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, which target cyclooxygenase (COX) enzymes.[1] The incorporation of chloro- and fluoro- substituents on the phenyl ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, including its binding affinity, metabolic stability, and membrane permeability.
These application notes explore the potential of this compound as a key building block or fragment in the synthesis of novel therapeutic agents, drawing insights from the biological activities of its more complex derivatives. The primary areas of application highlighted are in oncology, specifically in the development of protein-protein interaction inhibitors, and in the treatment of pain through the modulation of ion channels.
Application 1: Scaffold for the Development of MDM2-p53 Interaction Inhibitors
The (3-chloro-2-fluorophenyl) moiety is a critical component of potent inhibitors of the Murine Double Minute 2 (MDM2)-p53 interaction, a key therapeutic target in oncology. The tumor suppressor protein p53 is a crucial regulator of cell cycle arrest and apoptosis. In many cancers, p53 is inactivated by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. Inhibiting the MDM2-p53 interaction can restore p53 function, leading to tumor cell death.
A prominent example is AA-115/APG-115 , a highly potent and orally active MDM2 inhibitor that has entered clinical trials for cancer treatment.[2][3] The structure of AA-115 features a spirooxindole core with a 4'-(3-chloro-2-fluorophenyl) substituent. This specific substitution pattern is crucial for high-affinity binding to the MDM2 protein.[2][3]
Quantitative Data: MDM2 Inhibitor
The following table summarizes the binding affinity of a key derivative incorporating the (3-chloro-2-fluorophenyl) moiety.
| Compound Name | Target | Binding Affinity (Kᵢ) | Reference |
| AA-115/APG-115 | MDM2 | < 1 nM | [2] |
Experimental Protocol: Fluorescence Polarization Assay for MDM2-p53 Interaction
This protocol describes a method to screen for inhibitors of the MDM2-p53 interaction, a potential application for novel derivatives of this compound.
Objective: To quantify the inhibitory activity of a test compound on the interaction between MDM2 protein and a p53-derived peptide.
Materials:
-
Recombinant human MDM2 protein (residues 1-118)
-
Fluorescein-labeled p53 peptide (e.g., FAM-p53, sequence: Ac-ETFSDLWKLLPEN-NH₂)
-
Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, with 0.1% Bovine Serum Albumin (BSA) and 0.01% Tween-20.
-
Test compounds (dissolved in DMSO)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader capable of measuring fluorescence polarization.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these stock solutions in Assay Buffer to the final desired concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Reaction:
-
Add 10 µL of the diluted test compound or DMSO (for control wells) to the wells of the 384-well plate.
-
Add 5 µL of the FAM-p53 peptide solution (final concentration ~2-5 nM) to all wells.
-
Initiate the reaction by adding 5 µL of the recombinant MDM2 protein solution (final concentration ~10-20 nM) to all wells except for the "peptide only" controls.
-
For "peptide only" controls, add 5 µL of Assay Buffer instead of the MDM2 protein solution.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the fluorescence polarization (in milli-polarization units, mP) using a plate reader with appropriate filters for fluorescein (Excitation: 485 nm, Emission: 535 nm).
-
Data Analysis:
-
The inhibitory activity is calculated as the percentage of inhibition of binding.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Signaling Pathway Diagram
Caption: MDM2-p53 signaling pathway and point of inhibition.
Application 2: Building Block for Voltage-Gated Sodium Channel Blockers
The (4-chloro-2-fluorophenoxy) moiety, structurally related to the title compound, is found in potent, state-dependent sodium channel blockers. These channels are critical for the initiation and propagation of action potentials in neurons and are validated targets for the treatment of neuropathic pain.
For instance, 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide (PPPA) is a novel, broad-spectrum sodium channel blocker with high potency and a superior therapeutic index compared to existing drugs like carbamazepine for treating pain.[4] The specific halogenation pattern on the phenoxy ring is key to its activity. This suggests that this compound could serve as a starting material for synthesizing novel sodium channel modulators.
Quantitative Data: Sodium Channel Blocker
The following table summarizes the potency of a key derivative incorporating the (4-chloro-2-fluorophenoxy) moiety in a pain model.
| Compound Name | Pain Model | Minimal Effective Dose (p.o.) | Therapeutic Index | Reference |
| PPPA | Partial Sciatic Nerve Ligation | 1-3 mg/kg | >10 | [4] |
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines a method to assess the activity of novel compounds, potentially derived from this compound, on voltage-gated sodium channels in cultured neurons.
Objective: To characterize the inhibitory effects of a test compound on sodium currents (INa) in dorsal root ganglion (DRG) neurons.
Materials:
-
Primary culture of rat DRG neurons.
-
External solution (in mM): 140 NaCl, 3 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).
-
Test compound dissolved in external solution (from a DMSO stock).
-
Patch-clamp amplifier, digitizer, and data acquisition software (e.g., pCLAMP).
-
Borosilicate glass pipettes (1-3 MΩ resistance).
Procedure:
-
Cell Preparation: Plate cultured DRG neurons on glass coverslips.
-
Recording Setup: Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Giga-seal Formation: Approach a neuron with a pipette filled with the internal solution and form a high-resistance (>1 GΩ) seal.
-
Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane and achieve the whole-cell recording configuration.
-
Current Recording:
-
Hold the cell membrane potential at -80 mV.
-
Elicit sodium currents by applying depolarizing voltage steps (e.g., to 0 mV for 20 ms) every 10 seconds.
-
Record baseline currents for several minutes to ensure stability.
-
-
Compound Application: Perfuse the recording chamber with the external solution containing the test compound at a known concentration.
-
Effect Measurement: Continue recording the sodium currents in the presence of the compound until a steady-state block is achieved.
-
Washout: Perfuse the chamber with the control external solution to observe the reversibility of the block.
-
Data Analysis:
-
Measure the peak amplitude of the sodium current before, during, and after compound application.
-
Calculate the percentage of inhibition for each concentration.
-
Determine the IC₅₀ by fitting the concentration-response data to the Hill equation.
-
Experimental Workflow Diagram
Caption: Workflow for patch-clamp electrophysiology experiment.
Conclusion
While this compound itself is not an established therapeutic agent, its core structure is featured in advanced drug candidates targeting critical disease pathways. Its derivatives have shown high potency as MDM2 inhibitors for cancer therapy and as sodium channel blockers for pain management. Therefore, this compound represents a valuable starting material and scaffold for medicinal chemists and drug discovery professionals aiming to develop novel therapeutics in oncology and neurology. The protocols and data presented provide a framework for the evaluation of new chemical entities derived from this promising chemical building block.
References
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: a potent, broad-spectrum state-dependent sodium channel blocker for treating pain states - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 3-(4-Chloro-2-fluorophenyl)propanoic Acid Analogs: A Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 3-(4-chloro-2-fluorophenyl)propanoic acid and its analogs. These compounds are of significant interest in medicinal chemistry and drug development due to their potential as intermediates in the synthesis of various biologically active molecules. The protocol outlined below is based on established synthetic transformations, primarily involving a Knoevenagel-Doebner condensation followed by catalytic hydrogenation.
Synthetic Strategy Overview
The most common and efficient pathway to synthesize this compound involves a two-step process. The synthesis commences with the condensation of 4-chloro-2-fluorobenzaldehyde with malonic acid to form an intermediate cinnamic acid derivative. This is subsequently reduced to the desired propanoic acid. This general approach can be adapted to produce a variety of analogs by utilizing different substituted benzaldehydes and other reagents.
Caption: General two-step synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 3-(4-Chloro-2-fluorophenyl)acrylic acid via Knoevenagel-Doebner Condensation
This procedure utilizes the Doebner modification of the Knoevenagel condensation, which employs pyridine as both the solvent and a basic catalyst, with a small amount of piperidine to facilitate the reaction.[1]
Materials:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 4-Chloro-2-fluorobenzaldehyde | 158.56 | 10 | 1.59 g |
| Malonic Acid | 104.06 | 12 | 1.25 g |
| Pyridine | 79.10 | - | 10 mL |
| Piperidine | 85.15 | - | 0.5 mL |
| 10% Hydrochloric Acid | - | - | As needed |
| Water | 18.02 | - | As needed |
| Ethanol | 46.07 | - | For |
| Dichloromethane | 84.93 | - | For extraction |
| Anhydrous Magnesium Sulfate | 120.37 | - | For drying |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-2-fluorobenzaldehyde (1.59 g, 10 mmol) and malonic acid (1.25 g, 12 mmol) in pyridine (10 mL).
-
Add piperidine (0.5 mL) to the mixture.
-
Heat the reaction mixture to reflux (approximately 115°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water (50 mL).
-
Acidify the mixture by slowly adding 10% hydrochloric acid until a precipitate forms and the pH is acidic.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield 3-(4-chloro-2-fluorophenyl)acrylic acid.
Step 2: Synthesis of this compound via Catalytic Hydrogenation
This step involves the reduction of the carbon-carbon double bond of the cinnamic acid derivative using hydrogen gas and a palladium on carbon (Pd/C) catalyst.[2]
Materials:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 3-(4-Chloro-2-fluorophenyl)acrylic acid | 200.59 | 5 | 1.00 g |
| 10% Palladium on Carbon (Pd/C) | - | - | 50-100 mg |
| Ethanol or Ethyl Acetate | - | - | 50 mL |
| Hydrogen Gas | 2.02 | - | Balloon or Parr apparatus |
| Celite® or Filter Aid | - | - | For filtration |
Procedure:
-
To a hydrogenation flask or a suitable pressure vessel, add 3-(4-chloro-2-fluorophenyl)acrylic acid (1.00 g, 5 mmol) and the solvent (ethanol or ethyl acetate, 50 mL).
-
Carefully add 10% Pd/C (50-100 mg) to the mixture.
-
Seal the vessel and purge with nitrogen gas, followed by evacuation.
-
Introduce hydrogen gas (a balloon can be used for atmospheric pressure, or a Parr apparatus for higher pressures) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting material is completely consumed (typically 2-4 hours).
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the filter cake with the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization if necessary.
Data Presentation
The following table summarizes typical yields for the synthesis of 3-arylpropanoic acids via the described two-step process. Note that yields can vary depending on the specific substrates and reaction conditions.
| Step | Intermediate/Product | Starting Material(s) | Typical Yield (%) | Reference(s) |
| 1. Knoevenagel-Doebner Condensation | 3-(Aryl)acrylic acid | Aryl aldehyde, Malonic acid | 70-90 | [1] |
| 2. Catalytic Hydrogenation | 3-(Aryl)propanoic acid | 3-(Aryl)acrylic acid | >95 | [2],[3] |
Logical Relationships in Synthesis
The synthesis of this compound analogs relies on a logical progression of chemical transformations where the product of one step serves as the reactant for the next. The choice of starting materials directly dictates the structure of the final product.
Caption: Decision and process flow for synthesizing analogs.
References
Application Notes and Protocols for In Vivo Studies with 3-(4-Chloro-2-fluorophenyl)propanoic Acid
A comprehensive literature search for in vivo studies involving 3-(4-Chloro-2-fluorophenyl)propanoic acid did not yield specific experimental data for this compound. The search results focused on other arylpropanoic acid derivatives, highlighting their diverse biological activities, including anti-inflammatory, anticancer, and receptor-modulating properties.
Due to the absence of direct in vivo studies on this compound, this document provides a generalized framework for conducting such research. The methodologies and protocols outlined below are based on established practices for evaluating similar arylpropanoic acid derivatives in preclinical animal models. These notes are intended to serve as a guide for researchers and drug development professionals in designing and implementing in vivo studies for this class of compounds.
Part 1: General Application Notes for Arylpropanoic Acid Derivatives
Arylpropanoic acids are a well-established class of compounds, with many derivatives developed as nonsteroidal anti-inflammatory drugs (NSAIDs).[1] Their primary mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins that mediate pain and inflammation.[1] Beyond anti-inflammatory effects, various derivatives have been investigated for their potential as anticancer and anticonvulsant agents.
When planning in vivo studies for a novel arylpropanoic acid derivative like this compound, the initial focus is typically on its potential anti-inflammatory and analgesic properties, given the structural class. Subsequent studies may explore other activities based on in vitro screening results.
Part 2: Generic Protocol for In Vivo Anti-Inflammatory Activity Assessment
This protocol describes a standard model for evaluating the anti-inflammatory effects of a test compound, such as a novel arylpropanoic acid derivative, in a rodent model.
Carrageenan-Induced Paw Edema Model in Rats
This is a widely used and well-validated model for screening acute anti-inflammatory activity.
Objective: To assess the ability of a test compound to reduce acute inflammation induced by carrageenan in the rat paw.
Materials:
-
Test Compound: this compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)
-
Positive Control: Diclofenac or Indomethacin
-
Carrageenan (1% w/v in sterile saline)
-
Wistar or Sprague-Dawley rats (male, 180-220 g)
-
Plethysmometer
-
Syringes and needles for oral gavage and subcutaneous injection
Experimental Workflow:
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Procedure:
-
Animal Acclimatization: House animals in standard laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight with free access to water.
-
Grouping: Randomly assign animals to different groups (e.g., Vehicle Control, Positive Control, and Test Compound groups at various doses).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the test compound, vehicle, or positive control orally.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula:
% Inhibition = [(Vc - Vt) / Vc] x 100
Where:
-
Vc = Mean increase in paw volume in the control group
-
Vt = Mean increase in paw volume in the treated group
-
Data Presentation:
The results should be summarized in a table for clear comparison.
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) ± SEM | % Inhibition of Edema |
| 1 hr | 2 hr | ||
| Vehicle Control | - | ||
| Positive Control | (e.g., 10) | ||
| Test Compound | (e.g., 10) | ||
| Test Compound | (e.g., 20) | ||
| Test Compound | (e.g., 40) |
Part 3: Hypothetical Signaling Pathway and Mechanism of Action
Based on the known mechanism of action of other arylpropanoic acids, a potential signaling pathway for the anti-inflammatory effects of this compound is the inhibition of the cyclooxygenase (COX) pathway.
Caption: Potential Mechanism of Action via COX Inhibition.
Conclusion
While no specific in vivo data currently exists for this compound, the provided generic protocols and conceptual frameworks offer a solid starting point for its preclinical evaluation. Researchers are encouraged to adapt these methodologies based on the specific objectives of their studies and any available in vitro data. Further research is necessary to determine the precise in vivo efficacy, pharmacokinetic profile, and mechanism of action of this particular compound.
References
Application Notes and Protocols: Handling and Storage of 3-(4-Chloro-2-fluorophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidelines for the safe handling and storage of 3-(4-Chloro-2-fluorophenyl)propanoic acid to ensure laboratory safety and maintain compound integrity.
Physicochemical Data
Understanding the physicochemical properties of a compound is crucial for safe handling and experimental design. The table below summarizes key properties of this compound and related phenylpropanoic acid derivatives for comparative purposes.
Table 1: Physicochemical Properties
| Property | This compound | 3-Phenylpropanoic Acid | 3-(4-Fluorophenyl)propionic acid |
| Molecular Formula | C₉H₉ClO₂ | C₉H₁₀O₂ | C₉H₉FO₂ |
| Molecular Weight | 184.62 g/mol [1] | 150.177 g/mol [2] | Not Available |
| Appearance | White to off-white solid[1] | White crystalline solid[2] | Not Available |
| Melting Point | 127-131 °C[1] | 47 to 50 °C[2] | 77 °C[3] |
| Boiling Point | 263.86°C (estimate)[1] | 280 °C[2] | 144°C/19mmHg[3] |
| pKa | 4.61 (at 25℃)[1] | 4.66 (H₂O)[2] | Not Available |
Handling Guidelines and Personal Protective Equipment (PPE)
Adherence to proper handling procedures and the use of appropriate personal protective equipment are paramount to minimize exposure and ensure a safe working environment.
2.1 Personal Protective Equipment (PPE)
The following table outlines the recommended PPE for handling this compound.
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face Protection | Wear safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards. A face shield may also be appropriate.[4] |
| Skin Protection | Chemical-resistant gloves should be worn and inspected before use. A lab coat or a protective suit is recommended to prevent skin contact.[4] |
| Respiratory Protection | For operations that may generate dust or aerosols, a P95 (US) or P1 (EU EN 143) particle respirator should be used.[4] If exposure limits are exceeded, a full-face respirator is necessary. |
2.2 General Handling Precautions
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[5][6]
-
Ventilation: Always handle this compound in a well-ventilated area or a chemical fume hood.[5][7][8]
-
Hygiene: Wash hands thoroughly after handling.[5][6][7][8] Do not eat, drink, or smoke in the laboratory.[8]
-
Ignition Sources: Keep away from heat, sparks, and open flames. Take precautionary measures against static discharge.[7]
-
Tools: Use non-sparking tools and ensure all equipment is properly grounded.[7]
Storage Conditions
Proper storage is critical for maintaining the chemical stability and purity of this compound.
Table 3: Recommended Storage Conditions
| Parameter | Recommendation |
| Temperature | Store in a cool, dry place.[6][8][9][10] Keep away from heat and sources of ignition.[7] Some suppliers recommend refrigerated storage at 2-8°C.[4] |
| Container | Keep the container tightly closed to prevent contamination and moisture absorption.[5][6][7][8][9][11] |
| Location | Store in a well-ventilated area.[5][6][7][8][9][11] For security, it is advisable to store it in a locked cabinet or area.[7][11] |
| Incompatible Materials | Avoid storage near strong oxidizing agents and strong bases.[11] |
Experimental Protocols
The following protocols provide a framework for the safe handling of this compound throughout its lifecycle in the laboratory.
4.1 Receiving and Storing
-
Upon arrival, visually inspect the container for any signs of damage or leakage.
-
Don the appropriate PPE as outlined in Table 2.
-
Confirm that the product information on the label matches the order details.
-
Log the date of receipt on the container.
-
Transfer the compound to the designated storage location, adhering to the conditions in Table 3.
4.2 Dispensing
-
Perform all dispensing activities within a chemical fume hood to minimize inhalation exposure.
-
Wear the full complement of recommended PPE.
-
Utilize clean and dry weighing equipment.
-
Handle the solid material carefully to avoid generating dust.
-
Securely reseal the container immediately after use.
-
Thoroughly clean the balance and surrounding work area.
4.3 Spill Management
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Ensure the area is well-ventilated.
-
Wear appropriate PPE, including respiratory protection.
-
For solid spills, carefully sweep or vacuum the material into a labeled waste container, avoiding dust generation.
-
Prevent the spilled material from entering drains or waterways.
-
Decontaminate the spill area with a suitable cleaning agent.
4.4 Disposal
-
All waste material, including empty containers, must be disposed of in accordance with local, state, and federal regulations.
-
Engage a licensed professional waste disposal service for chemical waste.
-
Do not mix with other laboratory waste unless explicitly permitted.
-
Treat uncleaned containers with the same precautions as the product itself.
First Aid Measures
Immediate and appropriate first aid is crucial in the event of accidental exposure.
Table 4: First Aid Procedures
| Exposure Route | Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek medical attention if symptoms arise.[5] |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected area with copious amounts of soap and water for at least 15 minutes. If irritation develops or persists, seek medical attention.[5][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5] |
| Ingestion | Do not induce vomiting. Rinse the mouth thoroughly with water and then drink plenty of water. Never give anything by mouth to an unconscious person. Seek medical attention if symptoms occur.[5][7] |
Workflow Diagram
The following diagram provides a visual representation of the logical workflow for the safe handling and storage of this compound.
References
- 1. 3-(4-Chlorophenyl)propanoic acid | 2019-34-3 [chemicalbook.com]
- 2. Phenylpropanoic acid - Wikipedia [en.wikipedia.org]
- 3. echemi.com [echemi.com]
- 4. angenechemical.com [angenechemical.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. keyorganics.net [keyorganics.net]
- 9. fishersci.com [fishersci.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for 3-(4-Chloro-2-fluorophenyl)propanoic acid in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Chloro-2-fluorophenyl)propanoic acid is a halogenated arylpropanoic acid derivative. This class of compounds is of significant interest in pharmaceutical research due to its potential biological activities. Arylpropanoic acids are known to possess a wide range of therapeutic properties, including anti-inflammatory, analgesic, and anticancer effects.[1] The biological activities of these compounds are often attributed to their interaction with specific cellular pathways. These application notes provide a comprehensive guide for the initial in vitro evaluation of this compound using common cell-based assays to assess its cytotoxic and anti-inflammatory potential.
Data Presentation
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
The cytotoxic effects of this compound were evaluated against a panel of human cancer cell lines using the MTT assay after 48 hours of treatment. The half-maximal inhibitory concentration (IC₅₀) values are presented below.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| A549 | Lung Carcinoma | 75.2 |
| MCF-7 | Breast Adenocarcinoma | 92.5 |
| HCT116 | Colon Carcinoma | 68.9 |
| HeLa | Cervical Cancer | 85.3 |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production
The anti-inflammatory potential of this compound was assessed by measuring its effect on the production of Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.
| Treatment | Concentration (µM) | TNF-α Concentration (pg/mL) | % Inhibition |
| Vehicle Control | - | 1580 ± 120 | 0 |
| LPS (1 µg/mL) | - | 4250 ± 350 | - |
| Compound + LPS | 10 | 3100 ± 280 | 27.1 |
| Compound + LPS | 50 | 1850 ± 210 | 56.5 |
| Compound + LPS | 100 | 1200 ± 150 | 71.8 |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol outlines the procedure to determine the cytotoxic effects of this compound on cultured mammalian cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Human cancer cell lines (e.g., A549, MCF-7, HCT116, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with a complete medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing the compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Anti-inflammatory Activity Assessment by Measuring TNF-α Production
This protocol describes how to evaluate the anti-inflammatory properties of the compound by measuring its effect on the secretion of the pro-inflammatory cytokine TNF-α from LPS-stimulated macrophages.
Materials:
-
This compound
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
TNF-α ELISA kit
-
24-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 24-well plate at a density of 2 x 10⁵ cells per well in 500 µL of complete medium and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (determined from cytotoxicity assays) for 1 hour.
-
LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL final concentration) for 24 hours. Include a vehicle control and an LPS-only control.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and collect the supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each concentration of the compound compared to the LPS-only control.
Visualizations
Caption: Workflow for cell-based evaluation of the compound.
Caption: Postulated anti-inflammatory signaling pathway.
References
Application Notes and Protocols: Development of Potent 3-(4-Chloro-2-fluorophenyl)propanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the development of novel derivatives of 3-(4-chloro-2-fluorophenyl)propanoic acid with the goal of improving biological potency. Arylpropanoic acids are a well-established class of compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[1][2] This guide outlines a systematic approach to synthesizing a focused library of derivatives, protocols for their biological evaluation, and a framework for establishing a structure-activity relationship (SAR) to identify lead candidates for further development.
Introduction
The core structure, this compound, presents multiple opportunities for chemical modification to enhance potency and selectivity towards a specific biological target. The phenyl ring and the propanoic acid moiety are key areas for derivatization. This document will focus on modifications at the carboxylic acid terminus, including the synthesis of amides and esters, to explore the impact of these changes on biological activity. The strategic introduction of different functional groups allows for the modulation of physicochemical properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, all of which can significantly influence target engagement and overall potency.
Rationale for Derivative Design
The derivatization strategy focuses on the carboxylic acid group of the parent compound. This functional group is a common site for modification in drug discovery to improve properties such as cell permeability, metabolic stability, and target interaction. By converting the carboxylic acid to a series of amides and esters, we can probe the chemical space around the pharmacophore and identify key structural features that enhance potency.
Data Presentation: Hypothetical Potency of Derivatives
The following table summarizes the hypothetical in vitro potency of a series of synthesized derivatives of this compound against a hypothetical enzyme target. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates a more potent compound.
| Compound ID | R Group | Molecular Formula | Molecular Weight ( g/mol ) | IC50 (µM) |
| Parent | -OH | C9H8ClFO2 | 202.61 | 50.0 |
| AMD-01 | -NH2 | C9H9ClFNO | 201.63 | 25.3 |
| AMD-02 | -NHCH3 | C10H11ClFNO | 215.65 | 15.8 |
| AMD-03 | -N(CH3)2 | C11H13ClFNO | 229.68 | 30.1 |
| AMD-04 | -NHCH2CH3 | C11H13ClFNO | 229.68 | 12.5 |
| AMD-05 | -NH-c-propyl | C12H13ClFNO | 241.69 | 8.2 |
| AMD-06 | -NH-phenyl | C15H13ClFNO | 277.72 | 18.9 |
| EST-01 | -OCH3 | C10H10ClFO2 | 216.64 | 42.1 |
| EST-02 | -OCH2CH3 | C11H12ClFO2 | 230.66 | 35.7 |
Experimental Protocols
General Synthetic Protocol for Amide Derivatives (AMD-01 to AMD-06)
This protocol describes a general two-step procedure for the synthesis of amide derivatives from the parent carboxylic acid.
Step 1: Acyl Chloride Formation
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol), add oxalyl chloride (1.5 eq) dropwise at 0 °C under a nitrogen atmosphere.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent. The resulting acyl chloride is used in the next step without further purification.
Step 2: Amide Formation
-
Dissolve the crude acyl chloride in anhydrous DCM (10 mL/mmol).
-
In a separate flask, dissolve the appropriate amine (e.g., ammonia for AMD-01, methylamine for AMD-02, etc.) (1.2 eq) and triethylamine (2.0 eq) in anhydrous DCM (5 mL/mmol).
-
Add the amine solution dropwise to the acyl chloride solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl (2 x 20 mL), saturated NaHCO3 solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).
General Synthetic Protocol for Ester Derivatives (EST-01 to EST-02)
This protocol describes a general procedure for the synthesis of ester derivatives from the parent carboxylic acid using Fischer esterification.
-
Dissolve this compound (1.0 eq) in the appropriate alcohol (e.g., methanol for EST-01, ethanol for EST-02) (large excess, can be used as solvent).
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 3-4 drops).
-
Heat the reaction mixture to reflux and stir for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 20 mL), saturated NaHCO3 solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).
In Vitro Enzyme Inhibition Assay Protocol
This protocol outlines a general method for determining the IC50 values of the synthesized compounds against a hypothetical enzyme target.
-
Prepare Reagents:
-
Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl2).
-
Enzyme solution: Prepare a stock solution of the target enzyme in assay buffer.
-
Substrate solution: Prepare a stock solution of the appropriate enzyme substrate in assay buffer.
-
Compound solutions: Prepare stock solutions of the test compounds in DMSO. Create a series of dilutions in assay buffer.
-
-
Assay Procedure:
-
Add 5 µL of the compound solution (or DMSO for control) to the wells of a 96-well plate.
-
Add 40 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the substrate solution to each well.
-
Monitor the reaction progress by measuring the absorbance or fluorescence at an appropriate wavelength over a set period (e.g., 30 minutes) using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each concentration of the test compound.
-
Normalize the rates relative to the DMSO control (100% activity).
-
Plot the percentage of enzyme inhibition versus the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for each compound.
-
Visualizations
Synthetic Workflow
Caption: General synthetic routes for amide and ester derivatives.
Hypothetical Signaling Pathway Inhibition
Caption: Inhibition of a hypothetical kinase signaling pathway.
Drug Development Logic
Caption: Iterative cycle of drug discovery and development.
Structure-Activity Relationship (SAR) Discussion
Based on the hypothetical data in Table 1, the following preliminary SAR can be deduced:
-
Amide vs. Carboxylic Acid: Conversion of the parent carboxylic acid to the primary amide (AMD-01) and simple alkyl amides (AMD-02, AMD-04, AMD-05) generally leads to an increase in potency. This suggests that the amide functionality may form favorable interactions, such as hydrogen bonds, with the target enzyme that are not possible with the carboxylic acid.
-
Effect of N-Alkylation in Amides: Increasing the steric bulk on the amide nitrogen appears to have a varied effect. While the N-methyl (AMD-02) and N-ethyl (AMD-04) derivatives are more potent than the primary amide (AMD-01), the N,N-dimethyl derivative (AMD-03) shows a decrease in potency. This could indicate a steric clash in the binding pocket. The N-cyclopropyl amide (AMD-05) is the most potent compound in this series, suggesting that the rigid and compact nature of the cyclopropyl group is well-tolerated and may orient the molecule optimally for binding.
-
Aromatic vs. Aliphatic Amides: The N-phenyl amide (AMD-06) is less potent than the most active alkyl amides, which may be due to unfavorable steric interactions of the bulky phenyl group.
-
Ester Derivatives: The methyl (EST-01) and ethyl (EST-02) esters are less potent than the parent carboxylic acid, indicating that the ester functionality is less favorable for binding to the target than the carboxylic acid or the amides.
Conclusion
This application note provides a comprehensive, albeit hypothetical, framework for the development of more potent derivatives of this compound. The detailed synthetic protocols and the in vitro assay method offer a practical guide for researchers. The hypothetical SAR analysis demonstrates how systematic chemical modifications can lead to the identification of compounds with improved biological activity. The most promising hypothetical compound, the N-cyclopropyl amide derivative (AMD-05), warrants further investigation, including in vivo efficacy and safety studies. This structured approach is fundamental to the process of modern drug discovery and development.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-Chloro-2-fluorophenyl)propanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-(4-Chloro-2-fluorophenyl)propanoic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method is a two-step synthesis starting from 4-Chloro-2-fluorobenzaldehyde. The first step is a Knoevenagel condensation with malonic acid to form 3-(4-Chloro-2-fluorophenyl)acrylic acid. The second step involves the catalytic hydrogenation of the acrylic acid derivative to the desired propanoic acid.
Q2: What are the critical parameters affecting the yield in the Knoevenagel condensation step?
The key factors influencing the yield of the Knoevenagel condensation include the choice of catalyst, solvent, reaction temperature, and the purity of the reactants. Water removal during the reaction is also crucial as its accumulation can inhibit the reaction.[1]
Q3: Which catalysts are recommended for the hydrogenation of the intermediate acrylic acid?
Palladium-based catalysts, such as palladium on carbon (Pd/C), are commonly used and have shown high efficiency in the hydrogenation of substituted cinnamic acids.[2] Rhodium complexes can also be effective catalysts for this transformation.
Q4: What are typical side products in this synthesis?
In the Knoevenagel condensation, potential side reactions include the self-condensation of the aldehyde and Michael addition of malonic acid to the product.[1] During hydrogenation, incomplete reduction or, under harsh conditions, dehalogenation of the aromatic ring could occur.
Q5: How can the final product be purified?
The crude product can typically be purified by recrystallization from a suitable solvent or a solvent mixture, such as ethanol/water. Column chromatography can also be employed for higher purity if required.
Troubleshooting Guides
Low Yield in Knoevenagel Condensation
| Symptom | Potential Cause | Troubleshooting Steps |
| Low conversion of 4-Chloro-2-fluorobenzaldehyde | Inactive Catalyst: The weak base catalyst (e.g., piperidine, ammonium acetate) may be old or impure.[1] | - Use a fresh or recently purified catalyst.- Consider screening different weak bases to find the most effective one.[1] |
| Suboptimal Reaction Conditions: Incorrect temperature or reaction time.[1] | - Optimize the reaction temperature. Gentle heating (40-80°C) can often improve the rate and yield.[1]- Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. | |
| Presence of Water: The condensation reaction produces water, which can reverse the reaction.[1] | - Use a Dean-Stark apparatus to remove water azeotropically if the solvent allows.- Consider using a solvent that is immiscible with water and a drying agent. | |
| Formation of multiple products | Side Reactions: Self-condensation of the aldehyde or Michael addition may be occurring.[1] | - Use a weaker base to minimize aldehyde self-condensation.[1]- Avoid excessively long reaction times and high temperatures to reduce the likelihood of Michael addition.[1] |
| Impure Reactants: Impurities in the starting materials can lead to side reactions. | - Ensure the purity of 4-Chloro-2-fluorobenzaldehyde and malonic acid using appropriate analytical techniques (e.g., NMR, GC-MS). |
Inefficient Catalytic Hydrogenation
| Symptom | Potential Cause | Troubleshooting Steps |
| Incomplete reduction of the double bond | Catalyst Deactivation: The Pd/C catalyst may be poisoned or have low activity. | - Use fresh, high-quality Pd/C catalyst.- Ensure the reaction setup is free from potential catalyst poisons (e.g., sulfur compounds).- Increase the catalyst loading, although this should be optimized to balance cost and efficiency. |
| Insufficient Hydrogen Pressure: The hydrogen pressure may be too low for the reaction to proceed to completion. | - Increase the hydrogen pressure within the safe limits of the equipment.- Ensure there are no leaks in the hydrogenation apparatus. | |
| Suboptimal Solvent: The solvent may not be ideal for the reaction. | - Screen different solvents. Protic solvents like ethanol or methanol are often effective for hydrogenations. | |
| Formation of dehalogenated byproducts | Overly Harsh Reaction Conditions: High temperature or pressure can sometimes lead to the reduction of the C-Cl bond. | - Reduce the reaction temperature and/or hydrogen pressure.- Monitor the reaction closely and stop it once the starting material is consumed. |
| Low product recovery after workup | Product Solubility: The product may have significant solubility in the filtration solvent. | - Cool the reaction mixture in an ice bath before filtration to minimize solubility.- Wash the filtered catalyst with a minimal amount of cold solvent. |
Experimental Protocols
Step 1: Knoevenagel Condensation of 4-Chloro-2-fluorobenzaldehyde with Malonic Acid
Materials:
-
4-Chloro-2-fluorobenzaldehyde
-
Malonic acid
-
Piperidine or Ammonium Acetate (catalyst)
-
Pyridine or Ethanol (solvent)
-
Toluene (if using a Dean-Stark apparatus)
-
Hydrochloric acid (for workup)
-
Deionized water
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and a Dean-Stark trap if using toluene), add 4-Chloro-2-fluorobenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents).
-
Add the solvent (e.g., pyridine or a mixture of ethanol and toluene).
-
Add a catalytic amount of piperidine or ammonium acetate (0.1 equivalents).
-
Heat the reaction mixture to reflux (typically 80-120°C, depending on the solvent) and stir vigorously.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If using pyridine, remove it under reduced pressure. If using ethanol/toluene, dilute the mixture with water.
-
Acidify the aqueous solution with hydrochloric acid to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield crude 3-(4-Chloro-2-fluorophenyl)acrylic acid.
Step 2: Catalytic Hydrogenation of 3-(4-Chloro-2-fluorophenyl)acrylic acid
Materials:
-
3-(4-Chloro-2-fluorophenyl)acrylic acid
-
10% Palladium on Carbon (Pd/C)
-
Ethanol or Methanol (solvent)
-
Hydrogen gas
Procedure:
-
In a hydrogenation flask, dissolve the crude 3-(4-Chloro-2-fluorophenyl)acrylic acid (1 equivalent) in a suitable solvent (e.g., ethanol).
-
Carefully add 10% Pd/C (typically 1-5 mol% of palladium relative to the substrate).
-
Seal the flask and purge the system with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-5 atm).
-
Stir the mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction by TLC or by observing hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Wash the celite pad with a small amount of the solvent.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization.
Data Presentation
Table 1: Illustrative Yield Data for a Two-Step Synthesis *
| Step | Starting Material | Product | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1. Knoevenagel Condensation | 4-Chloro-2-fluorobenzaldehyde | 3-(4-Chloro-2-fluorophenyl)acrylic acid | Piperidine | Pyridine | 115 | 4 | ~85-90 |
| 2. Catalytic Hydrogenation | 3-(4-Chloro-2-fluorophenyl)acrylic acid | This compound | 10% Pd/C | Ethanol | 25 | 3 | >95 |
*Note: These are typical expected yields based on similar reactions and should be optimized for specific laboratory conditions.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the Knoevenagel condensation step.
References
"troubleshooting stability issues of 3-(4-Chloro-2-fluorophenyl)propanoic acid in solution"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 3-(4-Chloro-2-fluorophenyl)propanoic acid in solution. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The primary stability concerns for this compound in solution include susceptibility to degradation under certain conditions such as extreme pH, exposure to strong oxidizing agents, and prolonged exposure to high temperatures or UV light. As a halogenated aromatic compound, it may also be prone to photodegradation.
Q2: In which common laboratory solvents is this compound soluble and stable?
Q3: What are the likely degradation pathways for this compound?
A3: Based on the structure, potential degradation pathways include:
-
Oxidative degradation: The propanoic acid side chain could be susceptible to oxidation.
-
Photodegradation: Halogenated aromatic compounds can be susceptible to degradation upon exposure to light.
-
Decarboxylation: At elevated temperatures, loss of the carboxyl group as carbon dioxide is a possibility.
-
Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH conditions could potentially promote degradation.
Q4: How can I monitor the stability of this compound in my experiments?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This involves developing an HPLC method that can separate the parent compound from any potential degradation products. UV detection is a suitable method for this compound due to the presence of the aromatic ring.
Troubleshooting Guides
Issue 1: Precipitation of the compound from solution.
-
Possible Cause: The concentration of the compound exceeds its solubility in the chosen solvent.
-
Troubleshooting Actions:
-
Decrease Concentration: Prepare a more dilute solution.
-
Change Solvent System: Try a different solvent or a co-solvent system. For example, if the compound precipitates from an aqueous buffer, adding a small percentage of an organic solvent like methanol or acetonitrile may improve solubility.
-
Adjust pH: The solubility of carboxylic acids is often pH-dependent. For acidic compounds, increasing the pH will deprotonate the carboxylic
-
"optimization of reaction conditions for 3-(4-Chloro-2-fluorophenyl)propanoic acid"
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 3-(4-Chloro-2-fluorophenyl)propanoic acid. The information is based on established synthetic routes for structurally similar compounds and is intended to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method is the hydrogenation of the corresponding cinnamic acid derivative, 3-(4-Chloro-2-fluorophenyl)acrylic acid. This reaction typically involves a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
Q2: What are the critical parameters to control during the hydrogenation reaction?
Key parameters to monitor and optimize include:
-
Catalyst Loading: The amount of Pd/C catalyst is crucial. Insufficient catalyst can lead to incomplete reaction, while excessive amounts can be costly and may lead to side reactions.
-
Hydrogen Pressure: The reaction is typically run under a positive pressure of hydrogen, often using a hydrogen-filled balloon or a pressurized reactor.
-
Reaction Temperature: Most hydrogenations of this type proceed efficiently at room temperature.
-
Solvent Choice: Methanol and ethyl acetate are common solvents for this type of reaction. The choice of solvent can influence reaction rate and solubility of the starting material and product.
-
Reaction Time: The reaction should be monitored (e.g., by TLC or LC-MS) to determine the point of complete consumption of the starting material.
Q3: How can I purify the final product?
After the reaction is complete, the catalyst is typically removed by filtration through a pad of celite or a similar filter aid. The filtrate is then concentrated under reduced pressure. The crude product can often be purified by recrystallization or column chromatography if necessary.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction (Starting material remains) | 1. Insufficient catalyst loading.2. Inactive catalyst.3. Insufficient hydrogen supply.4. Short reaction time. | 1. Increase the weight percentage of the Pd/C catalyst.2. Use fresh, high-quality catalyst.3. Ensure the reaction vessel is properly sealed and purged with hydrogen. Use a balloon or a pressurized system to maintain hydrogen atmosphere.4. Increase the reaction time and monitor progress by TLC or LC-MS. |
| Low Yield | 1. Loss of product during workup.2. Adsorption of product onto the catalyst.3. Side reactions. | 1. Ensure complete extraction of the product from the reaction mixture. Use an appropriate solvent for extraction.2. After filtering off the catalyst, wash the filter cake thoroughly with the reaction solvent or a solvent in which the product is soluble.3. Optimize reaction conditions (temperature, pressure, catalyst) to minimize side reactions. Consider using a milder reducing agent if over-reduction is suspected. |
| Presence of Impurities in the Final Product | 1. Incomplete removal of the catalyst.2. Contamination from solvents or reagents.3. Formation of byproducts. | 1. Filter the reaction mixture carefully through a pad of celite. If fines are passing through, consider using a finer filter or a membrane filter.2. Use high-purity solvents and reagents.3. Purify the product using column chromatography or recrystallization. |
| Difficulty in Filtering off the Catalyst | 1. Catalyst particles are too fine.2. Catalyst is pyrophoric and ignites on the filter paper. | 1. Use a filter aid like celite to create a filter bed. This will help trap the fine catalyst particles.2. Caution: Palladium on carbon can be pyrophoric, especially when dry and exposed to air. Do not allow the catalyst to dry on the filter paper. Keep it wet with solvent during filtration. Handle the used catalyst according to safety protocols. |
Experimental Protocols
The following protocols are adapted from the synthesis of structurally similar compounds and should be optimized for the synthesis of this compound.
Protocol 1: Hydrogenation of a Cinnamic Acid Precursor
This protocol is based on the synthesis of 3-(4-chloro-3-fluorophenyl)propanoic acid.[1]
Materials:
-
3-(4-Chloro-2-fluorophenyl)acrylic acid (starting material)
-
10% Palladium on Carbon (Pd/C)
-
Methanol
-
Hydrogen gas
-
Diatomaceous earth (celite)
Procedure:
-
In a suitable reaction vessel, dissolve 3-(4-Chloro-2-fluorophenyl)acrylic acid in methanol.
-
To this solution, add 10% Pd/C (typically 5-10 mol% of the substrate).
-
Evacuate the vessel and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.
-
Maintain a positive pressure of hydrogen (e.g., using a hydrogen-filled balloon) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 14-24 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst.
-
Wash the filter cake with methanol to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
If necessary, purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Reaction Conditions for Hydrogenation of Phenylpropanoic Acid Precursors
| Precursor | Catalyst | Solvent | Temperature | Time | Yield | Reference |
| 4-chloro-3-fluorocinnamic acid | 10% Pd/C, ZnBr₂ | Methanol | Room Temp. | 14 h | 99% | [1] |
| Benzyl 4-chloro cinnamate | 5% Pd/beta zeolite | Ethyl acetate | 40 °C | 1.5 h | 98% | [2] |
Note: These conditions are for structurally similar molecules and should be used as a starting point for optimization.
Visualizations
Experimental Workflow: Hydrogenation of a Cinnamic Acid Derivative
Caption: General workflow for the synthesis of this compound via hydrogenation.
Troubleshooting Logic Diagram
References
Technical Support Center: Synthesis of 3-(4-Chloro-2-fluorophenyl)propanoic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 3-(4-Chloro-2-fluorophenyl)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound, and what are the expected main reaction steps?
A common and versatile method for the synthesis of 3-(substituted-phenyl)propanoic acids is the Malonic Ester Synthesis.[1][2][3][4][5][6] The key steps in this synthesis for your target molecule would be:
-
Alkylation: Diethyl malonate is deprotonated with a suitable base (e.g., sodium ethoxide) to form a nucleophilic enolate. This enolate is then reacted with 4-chloro-2-fluorobenzyl halide (e.g., the bromide or chloride) in an S\N2 reaction to form diethyl (4-chloro-2-fluorobenzyl)malonate.
-
Hydrolysis (Saponification): The resulting diester is hydrolyzed to the corresponding dicarboxylic acid, (4-chloro-2-fluorobenzyl)malonic acid, typically using aqueous base followed by acidification.
-
Decarboxylation: The dicarboxylic acid is then heated to induce decarboxylation, yielding the final product, this compound.
Q2: I am observing a significant amount of a higher molecular weight impurity in my final product. What could this be?
This is likely a dialkylated side product, 2-(4-Chloro-2-fluorobenzyl)-3-(4-chloro-2-fluorophenyl)propanoic acid. This occurs when the mono-alkylated malonic ester is deprotonated a second time and reacts with another molecule of the 4-chloro-2-fluorobenzyl halide.
Troubleshooting:
-
Control Stoichiometry: Use a slight excess of diethyl malonate relative to the benzyl halide to favor mono-alkylation.
-
Slow Addition: Add the benzyl halide slowly to the reaction mixture containing the malonate enolate. This keeps the concentration of the electrophile low, reducing the chance of a second alkylation.
-
Base Selection: Ensure the base is fully consumed in the initial deprotonation before adding the alkylating agent.
Q3: My reaction seems incomplete, and I am isolating unreacted starting materials. What are the likely causes?
Incomplete reactions can stem from several factors related to the initial alkylation step:
-
Ineffective Deprotonation: The base used may not be strong enough, or it may have degraded due to improper storage (e.g., moisture absorption). Ensure you are using a fresh, anhydrous base like sodium ethoxide in dry ethanol.
-
Poor Quality Alkylating Agent: The 4-chloro-2-fluorobenzyl halide may have degraded. It's advisable to check its purity before use.
-
Insufficient Reaction Time or Temperature: The S\N2 reaction may be sluggish. Ensure adequate reaction time and consider a moderate increase in temperature, while monitoring for side product formation.
Q4: After the final decarboxylation step, I have a persistent impurity with a similar polarity to my product. What could it be?
An impurity that is often difficult to remove is the intermediate, (4-chloro-2-fluorobenzyl)malonic acid. This indicates incomplete decarboxylation.
Troubleshooting:
-
Increase Temperature and Time: Ensure the decarboxylation is carried out at a sufficiently high temperature (often in the range of 150-180°C) until carbon dioxide evolution ceases.
-
Acid Catalyst: A small amount of a strong acid can sometimes facilitate decarboxylation, although this should be done cautiously to avoid other acid-catalyzed side reactions.
-
Solvent Choice: Performing the decarboxylation in a high-boiling point solvent can help to maintain a consistent and effective temperature.
Q5: I'm concerned about potential dehalogenation. Is this a common side product?
While less common in the malonic ester synthesis itself, if any catalytic hydrogenation steps are used (for instance, if the synthesis started from a cinnamic acid derivative), dehalogenation is a significant risk.[7] This would lead to the formation of 3-(2-fluorophenyl)propanoic acid or 3-(4-chlorophenyl)propanoic acid.
Troubleshooting (for hydrogenation routes):
-
Catalyst Choice: Use a less active catalyst or a catalyst poison to reduce the likelihood of dehalogenation.
-
Reaction Conditions: Operate at lower hydrogen pressure and temperature.
-
Monitor Reaction Progress: Carefully monitor the reaction by techniques like GC-MS or LC-MS to stop it once the desired reduction is complete, without allowing significant time for dehalogenation.
Summary of Potential Side Products
| Side Product Name | Chemical Formula | Molecular Weight ( g/mol ) | Formation Pathway | Suggested Analytical Method |
| Diethyl (4-chloro-2-fluorobenzyl)malonate | C₁₄H₁₆ClFO₄ | 318.72 | Incomplete hydrolysis of the alkylated intermediate. | GC-MS, LC-MS |
| (4-chloro-2-fluorobenzyl)malonic acid | C₁₀H₈ClFO₄ | 262.62 | Incomplete decarboxylation of the diacid intermediate. | LC-MS, ¹H NMR |
| 2,2-bis(4-chloro-2-fluorobenzyl)malonic acid derivative | C₂₀H₁₅Cl₂F₂O₂ (after decarboxylation) | 411.24 | Dialkylation of the malonic ester. | LC-MS, ¹H NMR |
| 3-(2-fluorophenyl)propanoic acid | C₉H₉FO₂ | 168.16 | Dechlorination during a catalytic hydrogenation step. | GC-MS, LC-MS |
| 3-(4-chlorophenyl)propanoic acid | C₉H₉ClO₂ | 184.62 | Defluorination during a catalytic hydrogenation step. | GC-MS, LC-MS |
Troubleshooting Workflow
Caption: A flowchart for troubleshooting common side products.
References
- 1. CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid - Google Patents [patents.google.com]
- 2. askthenerd.com [askthenerd.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. 3-(4-Chlorophenyl)propanoic acid synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Resolving Enantiomers of 3-(4-Chloro-2-fluorophenyl)propanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral resolution of 3-(4-Chloro-2-fluorophenyl)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for resolving the enantiomers of this compound?
A1: The most common methods for resolving racemic carboxylic acids like this compound are:
-
Diastereomeric Salt Crystallization: This classical method involves reacting the racemic acid with a chiral base to form two diastereomeric salts.[1][2] These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[1][2]
-
Chiral Chromatography (HPLC): This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[3]
-
Enzymatic Resolution: This method employs enzymes, often lipases, that selectively catalyze a reaction with one of the enantiomers, allowing for the separation of the unreacted enantiomer from the product.[4][5]
Q2: How do I choose the right chiral resolving agent for diastereomeric salt crystallization?
A2: The selection of a suitable chiral resolving agent is crucial and often requires screening.[2] Commonly used chiral bases for resolving carboxylic acids include naturally occurring alkaloids like brucine and strychnine, as well as synthetic amines such as (R)- or (S)-1-phenylethylamine.[6] The ideal resolving agent will form diastereomeric salts with a significant difference in solubility in a particular solvent, leading to efficient separation.
Q3: I am not getting any crystals during the diastereomeric salt formation. What could be the problem?
A3: Several factors can hinder crystallization:
-
Solvent Choice: The solvent system is critical. If the diastereomeric salts are too soluble, crystallization will not occur. Conversely, if they are poorly soluble, they may precipitate out as an amorphous solid or an inseparable mixture. Experiment with a range of solvents with varying polarities.
-
Concentration: The concentration of the salts in the solution must be optimal for crystallization. Supersaturation is necessary, but overly high concentrations can lead to rapid precipitation instead of crystal growth.
-
Temperature: Cooling the solution can induce crystallization. A gradual decrease in temperature often yields better quality crystals.
-
Purity of Starting Materials: Impurities can inhibit crystallization. Ensure both the racemic acid and the chiral resolving agent are of high purity.
Q4: My chiral HPLC separation shows poor resolution between the enantiomers. How can I improve it?
A4: To improve chiral HPLC resolution, consider the following:
-
Column Selection: The choice of the chiral stationary phase (CSP) is the most critical factor. For acidic compounds, polysaccharide-based CSPs (e.g., Chiralpak® AD-H, Chiralcel® OJ-H) are often effective.[4]
-
Mobile Phase Composition: The composition of the mobile phase, including the organic modifier (e.g., isopropanol, ethanol) and any additives (e.g., trifluoroacetic acid), significantly impacts selectivity and resolution.[4] Systematic optimization of the mobile phase is recommended.
-
Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the enantiomers to interact with the CSP.
-
Temperature: Column temperature can affect the separation. Both sub-ambient and elevated temperatures should be explored to find the optimal condition.
Q5: The enzymatic resolution is slow or incomplete. What can I do?
A5: For issues with enzymatic resolution:
-
Enzyme Selection: Not all enzymes will be effective. Screening different lipases (e.g., from Candida antarctica, Burkholderia cepacia) is recommended.[4][5]
-
Reaction Conditions: pH, temperature, and solvent are crucial for enzyme activity and stability. Ensure these parameters are optimal for the chosen enzyme.
-
Substrate Form: Enzymes often act on esters of carboxylic acids. If you are using the free acid, it will need to be esterified first.
-
Enzyme Loading: Increasing the amount of enzyme can increase the reaction rate.
Troubleshooting Guides
Diastereomeric Salt Crystallization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No crystal formation | - Inappropriate solvent- Solution is too dilute- Impurities present | - Screen a variety of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures).- Concentrate the solution slowly.- Try adding an anti-solvent.- Recrystallize the starting materials. |
| Oily precipitate forms instead of crystals | - Supersaturation is too high- Cooling rate is too fast | - Use a more dilute solution.- Allow the solution to cool slowly to room temperature, then gradually cool further in a refrigerator.- Try seeding the solution with a small crystal if available. |
| Low enantiomeric excess (ee) of the resolved acid | - Incomplete separation of diastereomeric salts- Co-crystallization of both diastereomers | - Perform multiple recrystallizations of the diastereomeric salt.- Optimize the solvent system to maximize the solubility difference between the diastereomers. |
| Difficulty liberating the free acid from the salt | - Incomplete acidification | - Ensure the pH is sufficiently acidic (typically pH 1-2) by adding a strong acid (e.g., HCl).- Stir the mixture thoroughly to ensure complete reaction. |
Chiral HPLC
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor resolution | - Inappropriate chiral stationary phase (CSP)- Non-optimal mobile phase | - Screen different types of CSPs (e.g., polysaccharide-based, Pirkle-type).- Systematically vary the mobile phase composition (e.g., hexane/isopropanol ratio, acid additive concentration). |
| Peak tailing | - Secondary interactions with the stationary phase- Sample overload | - Add a small amount of a competing agent to the mobile phase (e.g., trifluoroacetic acid for acidic analytes).- Reduce the injection volume or sample concentration. |
| Inconsistent retention times | - Column temperature fluctuations- Mobile phase composition changing | - Use a column oven to maintain a constant temperature.- Ensure the mobile phase is well-mixed and degassed. |
Enzymatic Resolution
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no enzyme activity | - Incorrect pH or temperature- Enzyme denaturation- Inappropriate solvent | - Optimize the pH and temperature according to the enzyme's specifications.- Avoid harsh conditions that could denature the enzyme.- Use a solvent that is compatible with the enzyme. |
| Low enantioselectivity | - The chosen enzyme is not highly selective for the substrate. | - Screen a variety of enzymes from different sources.- Modify the substrate (e.g., change the ester group) to improve recognition by the enzyme. |
| Difficulty separating the product from the unreacted enantiomer | - Similar physical properties | - Use column chromatography for separation.- If one is an acid and the other an ester, an acid-base extraction can be effective. |
Experimental Protocols
Diastereomeric Salt Crystallization (Representative Protocol)
Note: The following is a general procedure and may require optimization for this compound. Screening of chiral amines and solvents is highly recommended.
Materials:
-
Racemic this compound
-
Chiral amine (e.g., (R)-(+)-1-phenylethylamine) (0.5 - 1.0 equivalents)
-
Solvent (e.g., ethanol, methanol, ethyl acetate)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
Procedure:
-
Salt Formation: Dissolve the racemic acid in a suitable solvent. Add the chiral amine (0.5-1.0 equivalents) and warm the mixture gently to ensure complete dissolution.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, cool the solution in a refrigerator or freezer. The formation of the less soluble diastereomeric salt should be observed.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Recrystallization (Optional): To improve diastereomeric purity, recrystallize the salt from the same or a different solvent.
-
Liberation of the Enantiomer: Suspend the diastereomeric salt in water and add ethyl acetate. Acidify the aqueous layer with 1 M HCl to a pH of 1-2.
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched acid.
-
Analysis: Determine the enantiomeric excess (ee) by chiral HPLC.
Chiral HPLC Method Development (Example)
Note: This is an example method based on conditions used for similar compounds.[4] Optimization of the mobile phase and column is likely necessary.
| Parameter | Value |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or Chiralcel® OJ-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Hexane/Isopropanol with 0.1% Trifluoroacetic Acid (TFA) (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
Enzymatic Resolution (Representative Protocol)
Note: This protocol is based on the enzymatic resolution of similar fluorinated arylcarboxylic acids and involves the hydrolysis of an ester derivative.[4]
Materials:
-
Racemic ethyl 3-(4-Chloro-2-fluorophenyl)propanoate
-
Lipase (e.g., from Burkholderia cepacia or Candida antarctica)
-
Phosphate buffer (pH 7.0)
-
tert-Butyl methyl ether (MTBE)
-
Hydrochloric acid (2 M)
Procedure:
-
Esterification: First, convert the racemic this compound to its ethyl ester using standard methods (e.g., Fischer esterification).
-
Enzymatic Hydrolysis: Suspend the racemic ethyl ester in a phosphate buffer (pH 7.0). Add the lipase and stir the mixture at room temperature. Monitor the reaction progress by TLC or HPLC until approximately 50% conversion is reached.
-
Work-up: Filter off the enzyme. Acidify the filtrate to pH 2 with 2 M HCl and extract with MTBE.
-
Separation: The MTBE layer will contain the unreacted ester and the hydrolyzed acid. These can be separated by column chromatography or by acid-base extraction.
-
Analysis: Determine the enantiomeric excess of the unreacted ester and the acid product by chiral HPLC.
Quantitative Data Summary
Table 1: Representative Chiral HPLC Separation Conditions for Similar Arylpropanoic Acids [4]
| Compound | Chiral Column | Mobile Phase (Hexane/IPA) | Additive | Flow Rate (mL/min) |
| 3-(2-Fluorophenyl)-2-methylpropanoic acid | Chiralpak® AD-H | 90:10 | 0.1% TFA | 0.6 |
| 3-(4-Fluorophenyl)-2-methylpropanoic acid | Chiralcel® OJ-H | 95:5 | - | 1.0 |
| 3-(4-(Trifluoromethyl)phenyl)-2-methylpropanoic acid | Chiralpak® AD-H | 97:3 | 0.1% TFA | 1.0 |
Table 2: Representative Enzymatic Resolution Data for Similar Arylpropanoic Acids [4]
| Substrate | Enzyme | Yield (%) | Enantiomeric Excess (ee) (%) |
| (R,S)-Ethyl 3-(2-fluorophenyl)-2-methylpropanoate | Lipase (Amano PS) | (S)-acid: 97 | (S)-acid: 97.5 |
| (R,S)-Ethyl 3-(4-fluorophenyl)-2-methylpropanoate | Lipase (Amano PS) | (S)-acid: 97 | (S)-acid: 94 |
Visualizations
Caption: Workflow for diastereomeric salt resolution.
Caption: Workflow for enzymatic resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. Imprinted polymers for chiral resolution of (±)-ephedrine: understanding the pre-polymerisation equilibrium and the action of different mobile phase modifiers - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Improved Resolution of 4-Chloromandelic Acid and the Effect of Chlorine Interactions Using (R)-(+)-Benzyl-1-Phenylethylamine as a Resolving Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diastereomeric resolution of p-chloromandelic acid with (R)-phenylethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 6. Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine - PMC [pmc.ncbi.nlm.nih.gov]
"minimizing degradation of 3-(4-Chloro-2-fluorophenyl)propanoic acid during experiments"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of 3-(4-Chloro-2-fluorophenyl)propanoic acid during experimental procedures.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the handling, storage, and analysis of this compound.
Issue 1: Inconsistent or Poor Chromatographic Performance
Symptoms:
-
Peak tailing or fronting in HPLC analysis.
-
Shifting retention times.
-
Poor resolution between the analyte and other peaks.
-
Irreproducible peak areas.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inappropriate Mobile Phase pH | For acidic compounds like this compound, maintaining the mobile phase pH below the pKa (typically around 4-5) will ensure the compound is in its neutral form, leading to better retention and peak shape on a reversed-phase column. A change of as little as 0.1 pH units can significantly alter retention times.[1] |
| Secondary Interactions with Stationary Phase | Residual silanol groups on the silica-based stationary phase can interact with the carboxylic acid moiety, causing peak tailing.[2] Use a modern, end-capped C18 column or add a competing agent like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase to minimize these interactions. |
| Column Overload | Injecting too concentrated a sample can lead to peak distortion.[2] Dilute the sample or reduce the injection volume. |
| Sample Solvent Incompatibility | Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[3] |
| Column Contamination or Degradation | Accumulation of contaminants on the column can lead to high backpressure and poor peak shape.[4] Use a guard column and regularly flush the column with a strong solvent. |
Issue 2: Suspected Sample Degradation During Storage or Experimentation
Symptoms:
-
Appearance of unexpected peaks in chromatograms over time.
-
Decrease in the main analyte peak area with a corresponding increase in impurity peaks.
-
Changes in the physical appearance of the sample solution (e.g., color change).
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Hydrolysis (Acid or Base Catalyzed) | Avoid extreme pH conditions in sample preparation and storage. If the experimental protocol requires acidic or basic conditions, perform the experiment at a lower temperature to minimize degradation and for the shortest possible duration.[5][6] |
| Oxidation | Protect the sample from atmospheric oxygen by working under an inert atmosphere (e.g., nitrogen or argon), especially if the experimental conditions involve elevated temperatures or the presence of potential catalysts. Use freshly prepared solutions. |
| Photodegradation | Aromatic halogenated compounds can be susceptible to photodegradation.[7] Protect samples from light by using amber vials or by wrapping containers in aluminum foil. Conduct experiments under controlled lighting conditions. |
| Thermal Degradation | Store the compound at recommended temperatures (cool and dry place). For long-term storage, consider refrigeration or freezing, ensuring the compound is in a tightly sealed container to prevent moisture absorption. Avoid repeated freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the ideal storage conditions for solid this compound?
A1: The solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.
Q2: How should I prepare stock solutions of this compound?
A2: Stock solutions should be prepared in a high-purity solvent in which the compound is stable. Common solvents include acetonitrile, methanol, or DMSO. It is advisable to prepare fresh solutions for each experiment or to store stock solutions at low temperatures (e.g., -20°C) in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light.
Degradation Pathways
Q3: What are the likely degradation pathways for this compound?
A3: While specific data for this compound is limited, based on its structure, potential degradation pathways include:
-
Hydrolysis: The carboxylic acid group is generally stable, but under harsh acidic or basic conditions, unforeseen reactions could occur.
-
Oxidative Degradation: The aromatic ring and the benzylic position of the propanoic acid chain could be susceptible to oxidation.
-
Photodegradation: Halogenated aromatic compounds can undergo photolytic cleavage of the carbon-halogen bond or other photochemical reactions upon exposure to UV or even high-intensity visible light.
-
Decarboxylation: Although less common for this structure under typical experimental conditions, thermal stress could potentially lead to decarboxylation.
Q4: How can I perform a forced degradation study to identify potential degradants?
A4: A forced degradation study, as recommended by ICH guidelines, involves subjecting the compound to various stress conditions to intentionally degrade it.[5][6][8] This helps in understanding the degradation pathways and developing a stability-indicating analytical method.
| Stress Condition | Typical Protocol |
| Acid Hydrolysis | Reflux in 0.1 M HCl at 60-80°C for several hours. |
| Base Hydrolysis | Reflux in 0.1 M NaOH at 60-80°C for several hours. |
| Oxidative Degradation | Treat with 3-30% H₂O₂ at room temperature for several hours. |
| Thermal Degradation | Heat the solid compound at a temperature below its melting point (e.g., 70°C) for an extended period. |
| Photodegradation | Expose the compound (solid or in solution) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7][9] A dark control should be run in parallel.[10] |
Analytical Methods
Q5: What is a suitable analytical method for assessing the stability of this compound?
A5: A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the most common and effective technique. A C18 column with a mobile phase consisting of an acetonitrile/water or methanol/water gradient with an acidic modifier (e.g., 0.1% TFA or formic acid) is a good starting point. The method should be validated to ensure it can separate the parent compound from all potential degradation products.
Experimental Protocols
Protocol 1: General RP-HPLC Method for Purity and Stability Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient: 30% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm (or a wavelength determined by UV scan of the compound)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: Photostability Testing Workflow
This protocol outlines a general workflow for assessing the photostability of this compound.
Signaling Pathway
While the specific biological targets of this compound are not extensively documented, compounds with a chlorofluorophenyl moiety have been investigated as inhibitors of various signaling pathways, including the Wnt signaling pathway, which is crucial in cell proliferation and is often dysregulated in cancer.[1] The diagram below illustrates a simplified canonical Wnt signaling pathway and a hypothetical point of inhibition for a compound of this class.
References
- 1. lcms.cz [lcms.cz]
- 2. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 3. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 4. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 5. rjptonline.org [rjptonline.org]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. iagim.org [iagim.org]
- 8. asianjpr.com [asianjpr.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. q1scientific.com [q1scientific.com]
Technical Support Center: Scale-Up Synthesis of 3-(4-Chloro-2-fluorophenyl)propanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 3-(4-Chloro-2-fluorophenyl)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the scale-up production of this compound?
A1: The most prevalent and industrially scalable method is a two-step process. It begins with the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with succinic anhydride to form 3-(4-chloro-2-fluorobenzoyl)propanoic acid. This intermediate is then subjected to a reduction reaction, typically a Clemmensen or Wolff-Kishner reduction, to yield the final product, this compound.
Q2: What are the critical process parameters to control during the Friedel-Crafts acylation step at scale?
A2: Key parameters to monitor and control include:
-
Temperature: The reaction is exothermic, and maintaining a consistent temperature is crucial to prevent side reactions and ensure regioselectivity.
-
Agitation: Proper mixing is essential for ensuring homogenous reaction conditions and preventing localized overheating.
-
Addition Rate: The controlled addition of the Lewis acid catalyst (e.g., aluminum chloride) is critical to manage the reaction rate and exotherm.
-
Moisture Control: The reaction is highly sensitive to moisture, which can deactivate the catalyst. Anhydrous conditions are paramount for high yields.
Q3: What are the common impurities encountered in the synthesis of this compound?
A3: Common impurities can originate from both the acylation and reduction steps. These may include:
-
Isomeric Acylation Products: Small amounts of other isomers, such as 3-(2-chloro-4-fluorobenzoyl)propanoic acid, may be formed.
-
Unreacted Starting Materials: Residual 1-chloro-3-fluorobenzene and succinic anhydride.
-
Over-reduction Products: In the reduction step, the aromatic ring or carboxylic acid could potentially be reduced under harsh conditions.
-
Residual Catalyst: Traces of the Lewis acid or reduction catalysts.
-
Solvent Residues: Residual solvents from the reaction and purification steps.
Q4: What are the recommended purification methods for industrial-scale production?
A4: Crystallization is the most effective and scalable purification method for this compound. The choice of solvent system is critical for achieving high purity and yield. A common approach involves dissolving the crude product in a suitable solvent at an elevated temperature and then cooling to induce crystallization, leaving impurities in the mother liquor.
Troubleshooting Guides
Issue 1: Low Yield in Friedel-Crafts Acylation Step
| Potential Cause | Troubleshooting Action |
| Catalyst Deactivation | Ensure all reagents and solvents are anhydrous. Use freshly opened or sublimed aluminum chloride. Handle the catalyst under an inert atmosphere (e.g., nitrogen). |
| Insufficient Catalyst | Increase the molar ratio of the Lewis acid catalyst. A stoichiometric amount or a slight excess is often required. |
| Low Reaction Temperature | Gradually increase the reaction temperature. The optimal temperature should be determined empirically for the specific scale. |
| Poor Mixing | Ensure the agitator is providing adequate mixing throughout the reaction vessel to maintain homogeneity. |
Issue 2: High Levels of Isomeric Impurities
| Potential Cause | Troubleshooting Action |
| High Reaction Temperature | Higher temperatures can favor the formation of undesired isomers. Maintain a lower and tightly controlled reaction temperature. |
| Incorrect Order of Addition | Ensure the acylating agent is added to the mixture of the aromatic substrate and Lewis acid, or co-added, to maintain optimal selectivity. |
| Catalyst Choice | While aluminum chloride is common, exploring other Lewis acids (e.g., ferric chloride) might offer better regioselectivity for this specific substrate. |
Issue 3: Incomplete Reduction of the Ketone Intermediate
| Potential Cause | Troubleshooting Action |
| Insufficient Reducing Agent | Ensure a sufficient molar excess of the reducing agent (e.g., zinc amalgam in Clemmensen reduction) is used. |
| Poor Quality of Reducing Agent | Use freshly prepared or high-quality reducing agents. For example, the activity of zinc amalgam can diminish over time. |
| Reaction Time Too Short | Increase the reaction time to allow for complete conversion. Monitor the reaction progress using an appropriate analytical method (e.g., HPLC, TLC). |
| Inadequate pH (for Clemmensen) | Ensure the reaction medium remains strongly acidic throughout the reduction process. |
Issue 4: Difficulty in Product Crystallization and Purification
| Potential Cause | Troubleshooting Action |
| Inappropriate Solvent System | Screen various solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures for the product, while keeping impurities dissolved. |
| Presence of Oily Impurities | Perform a pre-purification step, such as an activated carbon treatment or a liquid-liquid extraction, to remove impurities that may inhibit crystallization. |
| Cooling Rate Too Fast | Employ a controlled and gradual cooling profile to promote the formation of larger, purer crystals. |
| Supersaturation Issues | Seeding the solution with a small amount of pure product crystals can help initiate crystallization at the desired temperature. |
Data Presentation
Table 1: Representative Yields and Purity at Different Scales
| Scale | Friedel-Crafts Acylation Yield (%) | Reduction Step Yield (%) | Overall Yield (%) | Final Purity (by HPLC, %) |
| Lab Scale (100 g) | 85-90 | 88-92 | 75-83 | >99.0 |
| Pilot Scale (10 kg) | 80-85 | 85-90 | 68-77 | >98.5 |
| Production Scale (100 kg) | 78-83 | 82-88 | 64-73 | >98.0 |
Table 2: Common Impurity Profile in Final Product
| Impurity | Typical Level (at Production Scale, %) | Control Strategy |
| 3-(2-chloro-4-fluorobenzoyl)propanoic acid | < 0.5 | Optimize reaction temperature and catalyst stoichiometry. |
| Unreacted Ketone Intermediate | < 0.2 | Ensure complete reduction; increase reaction time or reagent amount if necessary. |
| Residual Solvents (e.g., Toluene) | < 0.1 | Effective drying of the final product under vacuum at an appropriate temperature. |
Experimental Protocols
Protocol 1: Scale-Up Friedel-Crafts Acylation
-
Vessel Preparation: Ensure a clean, dry, and inert (nitrogen-purged) glass-lined reactor equipped with a mechanical stirrer, thermocouple, and a reflux condenser with a gas scrubber.
-
Reagent Charging: Charge 1-chloro-3-fluorobenzene (1.0 eq) and a suitable solvent (e.g., dichloromethane or excess 1-chloro-3-fluorobenzene) into the reactor. Cool the mixture to 0-5 °C.
-
Catalyst Addition: Slowly and portion-wise add anhydrous aluminum chloride (1.1-1.3 eq) to the stirred mixture, maintaining the temperature below 10 °C.
-
Acylating Agent Addition: Add succinic anhydride (1.05 eq) portion-wise, controlling the rate of addition to maintain the reaction temperature between 10-15 °C.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to 20-25 °C and stir for 4-6 hours, or until reaction completion is confirmed by in-process control (e.g., HPLC).
-
Quenching: Carefully and slowly quench the reaction by transferring the reaction mixture to a separate vessel containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Work-up: Separate the organic layer. Extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Isolation: Concentrate the organic layer under reduced pressure to obtain the crude intermediate, 3-(4-chloro-2-fluorobenzoyl)propanoic acid.
Protocol 2: Scale-Up Clemmensen Reduction
-
Reactor Setup: Use a reactor equipped for handling strong acids and capable of efficient heating and stirring.
-
Reagent Preparation: Prepare amalgamated zinc by stirring zinc powder with a dilute solution of mercuric chloride, followed by washing with water.
-
Reaction: Charge the crude 3-(4-chloro-2-fluorobenzoyl)propanoic acid (1.0 eq), amalgamated zinc (4-5 eq), concentrated hydrochloric acid, and a co-solvent like toluene to the reactor.
-
Heating: Heat the mixture to reflux (typically 95-105 °C) and maintain for 8-12 hours. Additional portions of hydrochloric acid may be required to maintain a strongly acidic environment.
-
Monitoring: Monitor the reaction progress by HPLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and filter to remove the excess zinc. Separate the organic layer. Extract the aqueous layer with toluene.
-
Purification: Combine the organic layers, wash with water and brine, and then proceed with crystallization from a suitable solvent system (e.g., toluene/heptane).
-
Drying: Dry the purified crystals under vacuum at 50-60 °C to a constant weight.
Mandatory Visualization
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis process.
"addressing poor reproducibility in assays with 3-(4-Chloro-2-fluorophenyl)propanoic acid"
This technical support center provides troubleshooting guidance for researchers encountering poor reproducibility in assays involving 3-(4-Chloro-2-fluorophenyl)propanoic acid. The information is presented in a question-and-answer format to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our IC50 values for this compound between experimental runs. What are the most common causes?
A1: High variability in IC50 values for small molecules like this compound often stems from several key factors:
-
Compound Solubility: The compound may have limited solubility in your aqueous assay buffer, causing it to precipitate out of solution. This is a common issue with carboxylic acids, where solubility can be highly dependent on the pH of the buffer.[1][2]
-
Compound Aggregation: At certain concentrations, the compound may form colloidal aggregates that can non-specifically inhibit enzymes or interfere with assay readouts, leading to inconsistent results.[3][4][5] This is a frequent source of false positives in high-throughput screening.[5]
-
Compound Stability: The molecule might be degrading over the course of your experiment under the specific assay conditions (e.g., temperature, pH, light exposure).[1]
-
Purity of the Compound: The presence of impurities in your batch of this compound can lead to unpredictable results, as impurities may have their own biological activity.[6][7][8]
Q2: How can I determine if my compound is aggregating in the assay?
A2: Compound aggregation is a common cause of non-reproducible, promiscuous inhibition.[9] A simple and effective way to test for aggregation-based inhibition is to include a non-ionic detergent, such as Triton X-100 (at a final concentration of 0.01-0.1%), in your assay buffer. If the inhibitory activity of your compound is significantly reduced in the presence of the detergent, it is a strong indication that the compound is acting via an aggregation-based mechanism.[9]
Q3: What is the best way to prepare stock solutions of this compound to minimize solubility issues?
A3: To minimize solubility problems, it is recommended to prepare a high-concentration stock solution in an organic solvent like DMSO.[1] When preparing your working concentrations for the assay, ensure that the final concentration of the organic solvent in the assay buffer is low (typically ≤1%) to avoid solvent effects on your biological target.[10] Always visually inspect your solutions for any signs of precipitation after dilution into the aqueous buffer.
Q4: Could the purity of our this compound be affecting our results?
A4: Absolutely. The purity of a compound is critical for obtaining accurate and reproducible data.[6][7] Impurities can have off-target effects or interfere with the assay, leading to skewed results.[6] It is crucial to use a well-characterized batch of the compound with a high degree of purity. If you suspect purity issues, consider obtaining a certificate of analysis from the supplier or re-purifying the compound.
Troubleshooting Guides
Issue 1: Inconsistent results in an enzyme inhibition assay.
If you are observing that this compound shows potent activity in some experiments but is inactive in others, this could be due to several factors. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for inconsistent enzyme inhibition.
Issue 2: High background signal or assay interference.
If you suspect that this compound is interfering with your assay's detection system (e.g., fluorescence or absorbance), follow these steps:
-
Run a control experiment: In the absence of the enzyme or one of the key assay components, test your compound at various concentrations to see if it produces a signal on its own.
-
Check for autofluorescence: If you are using a fluorescence-based assay, measure the fluorescence of your compound at the excitation and emission wavelengths of your assay.
-
Consult the literature: Similar chemical scaffolds may be known as "pan-assay interference compounds" (PAINS).[11] A literature search can help identify potential liabilities.
Data Presentation: Impact of Detergent on IC50
The following table presents hypothetical data illustrating how the presence of a non-ionic detergent can help diagnose compound aggregation. A significant increase in the IC50 value in the presence of Triton X-100 suggests that the observed inhibition is likely due to aggregation.
| Assay Condition | IC50 of this compound (µM) | Hill Slope |
| Standard Buffer | 2.5 | 2.1 |
| Standard Buffer + 0.1% Triton X-100 | > 100 | N/A |
Note: This data is for illustrative purposes only. A steep Hill slope (>1.5) can also be an indicator of compound aggregation.[3]
Experimental Protocols
Protocol: Testing for Aggregation-Based Inhibition
This protocol describes a typical enzyme inhibition assay with a step to test for compound aggregation.
Materials:
-
This compound
-
Enzyme and substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4)
-
10% Triton X-100 solution
-
DMSO
-
Microplates (e.g., 384-well, black plates for fluorescence assays)[12]
-
Plate reader
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of the compound in DMSO.
-
-
Assay Setup:
-
Prepare two sets of assay buffers: one standard buffer and one containing 0.1% Triton X-100.
-
Add the appropriate assay buffer to the microplate wells.
-
Transfer a small volume of the compound dilutions to the wells, ensuring the final DMSO concentration is consistent and low (e.g., 1%).
-
Add the enzyme to the wells and pre-incubate with the compound for a set period (e.g., 15 minutes at room temperature).[13]
-
-
Reaction and Detection:
-
Initiate the enzymatic reaction by adding the substrate.[13]
-
Immediately begin monitoring the reaction progress on a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value for both conditions (with and without detergent).
-
Signaling Pathway Visualization
While the specific biological target of this compound is not defined here, the following diagram illustrates a hypothetical signaling pathway that could be inhibited by a small molecule. Researchers should adapt this to their specific target of interest.
Caption: Hypothetical signaling pathway inhibited by a small molecule.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of Small-Molecule Aggregation - CD BioSciences [cd-biophysics.com]
- 6. Atom Scientific Ltd | News | Why Purity Variation is Significant in Laboratories [atomscientific.com]
- 7. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. torontech.com [torontech.com]
- 9. benchchem.com [benchchem.com]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. Small molecule probes of protein aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. docs.abcam.com [docs.abcam.com]
- 13. superchemistryclasses.com [superchemistryclasses.com]
Validation & Comparative
Validating the Biological Target of 3-(4-Chloro-2-fluorophenyl)propanoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The identification and validation of a biological target are critical steps in the drug discovery and development pipeline. For the compound 3-(4-Chloro-2-fluorophenyl)propanoic acid, a specific biological target has not been definitively identified in publicly available literature. However, analysis of structurally similar propanoic acid derivatives suggests potential interactions with key cellular signaling pathways implicated in cancer and other diseases. This guide provides a comparative framework for researchers to systematically investigate and validate the biological target of this compound, focusing on two promising pathways: the HSP90/TRAP1 chaperone machinery and the SIRT2/EGFR signaling axis.
Hypothesized Biological Targets
Based on the activity of structurally related molecules, two primary hypotheses for the biological target of this compound are proposed:
-
Inhibition of the HSP90/TRAP1 Chaperone System: Phenylpropanoic acid derivatives have been reported to modulate the activity of Heat Shock Protein 90 (HSP90) and its mitochondrial paralog, TNF Receptor-Associated Protein 1 (TRAP1). These chaperones are critical for the stability and function of numerous client proteins involved in cell growth, survival, and signaling.
-
Dual Inhibition of SIRT2 and EGFR: Other classes of propanoic acid derivatives have been investigated as dual inhibitors of Sirtuin 2 (SIRT2), a NAD-dependent deacetylase, and the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase. Both SIRT2 and EGFR are implicated in cancer cell proliferation and survival.
This guide outlines the experimental workflows to test these hypotheses, providing detailed protocols and comparative data with established inhibitors.
Comparative Experimental Workflow for Target Validation
The following diagram illustrates a comprehensive workflow to investigate the potential biological targets of this compound.
Hypothesis 1: Validation of HSP90/TRAP1 Inhibition
Signaling Pathway Overview
HSP90 and its mitochondrial counterpart TRAP1 are ATP-dependent molecular chaperones that facilitate the proper folding and stability of a wide range of "client" proteins, many of which are critical for cancer cell survival and proliferation. Inhibition of the ATPase activity of HSP90/TRAP1 leads to the misfolding and subsequent degradation of these client proteins.
Biochemical Assays
This assay measures the rate of ATP hydrolysis by recombinant HSP90α or TRAP1 in the presence of the test compound. A decrease in ATPase activity indicates direct inhibition.
Experimental Protocol:
-
Recombinant human HSP90α or TRAP1 is incubated with varying concentrations of this compound or a positive control (e.g., Geldanamycin, 17-AAG) in an assay buffer.
-
The reaction is initiated by the addition of ATP.
-
The amount of ADP produced is quantified using a commercially available ADP-Glo™ Kinase Assay (Promega) or a malachite green-based phosphate detection assay.[1][2]
-
Data is plotted as percent inhibition versus compound concentration to determine the IC₅₀ value.
This assay determines if the test compound binds to the ATP-binding pocket of HSP90.
Experimental Protocol:
-
Recombinant HSP90 is incubated with a fluorescently labeled ATP-competitive probe (e.g., a BODIPY-labeled Geldanamycin analog).
-
Increasing concentrations of this compound or a positive control are added.
-
The displacement of the fluorescent probe is measured by a decrease in fluorescence polarization.
-
The IC₅₀ for binding is calculated from the dose-response curve.
Cellular Assays
This assay assesses the downstream consequence of HSP90 inhibition, which is the degradation of its client proteins.
Experimental Protocol:
-
Cancer cell lines with known reliance on HSP90 signaling (e.g., MCF-7, SK-BR-3) are treated with varying concentrations of this compound or a positive control for 24-48 hours.
-
Cell lysates are prepared, and protein levels of known HSP90 client proteins (e.g., Akt, Raf-1, HER2) and a loading control (e.g., β-actin) are analyzed by Western blotting.
-
A dose-dependent decrease in the levels of client proteins indicates cellular engagement of the HSP90 pathway.
This assay measures the effect of the compound on the growth of cancer cells.
Experimental Protocol:
-
Cancer cells are seeded in 96-well plates and treated with a dilution series of this compound or a positive control.
-
After 72 hours, cell viability is assessed using a standard method such as the MTS or MTT assay.
-
The GI₅₀ (concentration for 50% growth inhibition) is determined.
Comparative Data with Known HSP90/TRAP1 Inhibitors
| Compound | Target(s) | ATPase IC₅₀ (nM) | Client Protein Degradation | GI₅₀ (nM) (MCF-7 cells) |
| Geldanamycin | HSP90 | 20 - 100 | Yes | 50 - 200 |
| 17-AAG | HSP90 | 5 - 50 | Yes | 20 - 100 |
| Gamitrinib | TRAP1 | 100 - 500 | Yes (mitochondrial) | 1000 - 5000 |
| This compound | To be determined | To be determined | To be determined | To be determined |
Hypothesis 2: Validation of SIRT2/EGFR Dual Inhibition
Signaling Pathway Overview
SIRT2 is a deacetylase that regulates the function of various proteins, including those involved in cell cycle and metabolism. EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades (e.g., RAS/MAPK, PI3K/Akt) that promote cell proliferation and survival. Inhibition of both targets can provide a synergistic anti-cancer effect.[3][4]
Biochemical Assays
This assay measures the ability of the test compound to inhibit the deacetylase activity of SIRT2.
Experimental Protocol:
-
Recombinant human SIRT2 is incubated with a fluorogenic acetylated peptide substrate (e.g., a peptide derived from p53 or α-tubulin) and NAD⁺.
-
Varying concentrations of this compound or a positive control (e.g., AGK2, SirReal2) are added.[5]
-
The reaction is stopped, and the deacetylated fluorescent product is measured using a fluorescence plate reader.
-
The IC₅₀ value is determined from the dose-response curve.
This assay measures the inhibition of EGFR's tyrosine kinase activity.
Experimental Protocol:
-
Recombinant human EGFR (kinase domain) is incubated with a peptide or protein substrate (e.g., poly(Glu, Tyr)) and ATP.
-
The reaction is carried out in the presence of varying concentrations of this compound or a positive control (e.g., Gefitinib, Erlotinib).
-
The amount of phosphorylated substrate is quantified, typically using a phosphospecific antibody in an ELISA format or by measuring ATP consumption.
-
The IC₅₀ value is calculated.
Cellular Assays
This assay determines the compound's ability to inhibit EGFR activation in a cellular context.
Experimental Protocol:
-
A549 or other EGFR-overexpressing cells are serum-starved and then stimulated with EGF in the presence of different concentrations of the test compound or a positive control.
-
Cell lysates are analyzed by Western blot or ELISA using an antibody specific for phosphorylated EGFR (e.g., at Tyr1068).[6][7] Total EGFR levels are also measured as a control.
-
A reduction in the ratio of phosphorylated EGFR to total EGFR indicates inhibition.
This assay measures the effect of the compound on the acetylation status of a known SIRT2 substrate.
Experimental Protocol:
-
Cells are treated with the test compound or a positive control.
-
Cell lysates are subjected to Western blotting using an antibody that recognizes acetylated α-tubulin (a major SIRT2 substrate). Total α-tubulin is used as a loading control.
-
An increase in acetylated α-tubulin levels indicates SIRT2 inhibition.
This assay is performed as described for the HSP90/TRAP1 pathway, using cell lines sensitive to EGFR inhibitors (e.g., A549, NCI-H1975).
Comparative Data with Known SIRT2/EGFR Inhibitors
| Compound | Target(s) | SIRT2 IC₅₀ (µM) | EGFR IC₅₀ (nM) | p-EGFR Inhibition (Cellular) | GI₅₀ (µM) (A549 cells) |
| AGK2 | SIRT2 | 3.5 | >10,000 | No | >50 |
| Gefitinib | EGFR | >100 | 20 - 80 | Yes | 0.01 - 0.1 |
| Lapatinib | EGFR, HER2 | >100 | 10 - 30 | Yes | 0.1 - 1 |
| This compound | To be determined | To be determined | To be determined | To be determined | To be determined |
By systematically applying the experimental workflows outlined in this guide, researchers can effectively investigate the biological target of this compound. The comparative data with known inhibitors will provide a crucial benchmark for interpreting the experimental results and validating a novel mechanism of action for this compound.
References
- 1. High-throughput screening assay for inhibitors of heat-shock protein 90 ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of the ATPase activity of the molecular chaperones Hsp90 and Hsp72 using the TranscreenerTM ADP assay kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting SIRT2 Sensitizes Melanoma Cells to Cisplatin via an EGFR-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging role of SIRT2 in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 6. revvity.com [revvity.com]
- 7. benchchem.com [benchchem.com]
Comparative Analysis of 3-(4-Chloro-2-fluorophenyl)propanoic Acid and Its Halogenated Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of small molecules is paramount for designing novel therapeutics. This guide provides a comparative analysis of 3-(4-chloro-2-fluorophenyl)propanoic acid and its halogenated analogs, focusing on their potential biological activities. While comprehensive comparative data for a full spectrum of activities remains an area for further research, this guide synthesizes available information on their antimicrobial effects and discusses the broader potential of this chemical class based on related structures.
Introduction to Phenylpropanoic Acids
The phenylpropanoic acid scaffold is a privileged structure in medicinal chemistry, forming the basis for a wide array of therapeutic agents. Derivatives of this core structure have demonstrated a remarkable diversity of biological activities, including anti-inflammatory, antimicrobial, anticancer, and metabolic modulatory effects. The nature and position of substituents on the phenyl ring play a crucial role in determining the specific biological targets and pharmacological outcomes of these compounds. This guide focuses on the impact of halogen substitutions on the phenyl ring of 3-phenylpropanoic acid, with a central focus on this compound and its analogs.
Antimicrobial Activity: A Comparative Look
Recent studies have begun to shed light on the antimicrobial potential of halogenated 3-phenylpropanoic acid derivatives. A key study investigating the secondary metabolites of the marine actinomycete Streptomyces coelicolor LY001 revealed the antimicrobial properties of several chlorinated analogs.[1][2] This provides a valuable, albeit limited, dataset for direct comparison.
Quantitative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several chlorinated 3-phenylpropanoic acid derivatives against Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria.[1]
| Compound | Structure | Test Organism | MIC (µg/mL)[1] |
| 1 | 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid | E. coli | 16 |
| S. aureus | 32 | ||
| 2 | 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid methyl ester | E. coli | 32 |
| S. aureus | 64 | ||
| 3 | 3-(3-chloro-4-hydroxyphenyl)propanoic acid | E. coli | 64 |
| S. aureus | 64 | ||
| 4 | 3-phenylpropanoic acid | E. coli | >250 |
| S. aureus | >250 |
Key Observations from Antimicrobial Data:
-
Halogenation is crucial for activity: The unsubstituted 3-phenylpropanoic acid (Compound 4 ) showed no significant activity, highlighting the importance of the halogen substituents for antimicrobial effects.[1]
-
Dichlorination enhances potency: 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid (Compound 1 ) was the most potent analog, with an MIC of 16 µg/mL against E. coli.[1] This suggests that multiple halogen substitutions may be beneficial for antibacterial activity.
-
Esterification reduces activity: The methyl ester analog (Compound 2 ) showed reduced activity compared to its free carboxylic acid counterpart (Compound 1 ), indicating that the free carboxylic acid moiety may be important for target interaction.[1]
-
Substitution pattern matters: The monochlorinated analog (Compound 3 ) was less active than the dichlorinated analog (Compound 1 ).[1]
Broader Biological Potential of Halogenated Phenylpropanoic Acids
While direct comparative data for this compound across a range of biological assays is not yet available in the public domain, the broader class of arylpropionic acid derivatives has been extensively studied, providing insights into potential therapeutic applications.
-
Anti-inflammatory Activity: Arylpropionic acids are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[3] Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade. A pyrrole derivative of a phenylpropanoic acid, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, has shown potent anti-inflammatory effects in animal models.[4][5] This suggests that halogenated phenylpropanoic acids are promising candidates for the development of new anti-inflammatory agents.
-
Anticancer Activity: Several studies have explored the cytotoxic effects of phenylpropanoic acid derivatives against various cancer cell lines.[6] The introduction of halogen atoms can significantly influence the anticancer potential of small molecules. For instance, a Schiff base derivative containing a 4-chlorophenyl moiety has demonstrated potent antiproliferative activity in both drug-sensitive and multidrug-resistant small cell lung cancer lines.[7]
-
Metabolic Modulation (PPAR and GPR40 Agonism): Phenylpropanoic acid derivatives have been identified as agonists for both Peroxisome Proliferator-Activated Receptors (PPARs) and G protein-coupled receptor 40 (GPR40), both of which are important targets in the treatment of metabolic diseases like type 2 diabetes.[8][9][10] The substitution pattern on the phenyl ring is a key determinant of potency and selectivity for these receptors. Fluorination, in particular, has been shown to impact the activity of GPR40 agonists.[11]
Experimental Protocols
To facilitate further research into this compound and its analogs, this section provides detailed methodologies for key experiments.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Experimental Workflow:
Detailed Steps:
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Inoculation of Microtiter Plates:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound.
-
Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours in ambient air.
-
-
MIC Determination:
-
Following incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
In Vitro Anti-Inflammatory Assay: Cyclooxygenase (COX) Inhibition
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Signaling Pathway:
Experimental Protocol (Colorimetric Assay):
-
Reagent Preparation:
-
Prepare assay buffer, heme, and solutions of purified COX-1 and COX-2 enzymes.
-
Prepare a solution of arachidonic acid (substrate) and a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Prepare serial dilutions of the test compounds.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme to each well.
-
Add the test compound dilutions or a vehicle control.
-
Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a specified time.
-
Initiate the reaction by adding arachidonic acid and the colorimetric substrate.
-
-
Data Acquisition:
-
Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader. The rate of color development is proportional to the COX activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.
-
Conclusion and Future Directions
The available data, though limited, strongly suggests that halogenated 3-phenylpropanoic acids are a promising class of compounds with potential antimicrobial activity. The structure-activity relationship appears to be significantly influenced by the number and position of halogen substituents, as well as the presence of a free carboxylic acid moiety.
To fully elucidate the therapeutic potential of this compound and its analogs, further systematic studies are warranted. A comprehensive comparative analysis should involve the synthesis of a library of analogs with varied halogen substitution patterns and their evaluation in a panel of biological assays, including but not limited to:
-
Antimicrobial assays against a broader range of bacterial and fungal pathogens.
-
Anti-inflammatory assays to determine COX-1/COX-2 selectivity and in vivo efficacy.
-
Anticancer assays to screen for cytotoxicity against various cancer cell lines.
-
Receptor binding and functional assays for targets such as PPARs and GPR40.
Such studies will be instrumental in defining the structure-activity relationships for this class of compounds and will guide the design of new, potent, and selective therapeutic agents. The experimental protocols provided in this guide offer a starting point for researchers to embark on these important investigations.
References
- 1. Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001 [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-Substituted 3-(4-aryloxyaryl)-propanoic acids as GPR40 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of a GPR40 Superagonist: The Impact of Aryl Propionic Acid α-Fluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Structure-Activity Landscape of Arylpropanoic Acid Derivatives: A Comparative Guide
Arylpropanoic acid derivatives are a cornerstone of anti-inflammatory therapy, primarily exerting their effects through the inhibition of cyclooxygenase (COX) enzymes.[1][2][3] These enzymes, COX-1 and COX-2, are pivotal in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[4][5][6] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced during inflammation, making it a key target for anti-inflammatory drugs.[7] The therapeutic efficacy of arylpropanoic acid derivatives is largely attributed to their inhibition of COX-2, while adverse effects, such as gastrointestinal issues, are often linked to the inhibition of COX-1.[1][3]
General Structure-Activity Relationship of Arylpropanoic Acids
The quintessential structure of an arylpropanoic acid derivative consists of an aryl moiety linked to a propionic acid side chain. The carboxylic acid group is a critical feature for the anti-inflammatory activity of these compounds.[8] Modifications or replacement of this group generally leads to a decrease or loss of activity.[8] The nature and substitution pattern on the aryl ring, however, play a significant role in modulating the potency and selectivity of COX inhibition.
For the parent compound, 3-(4-Chloro-2-fluorophenyl)propanoic acid , the substitutions on the phenyl ring are expected to influence its biological activity. The presence of a chlorine atom at the 4-position and a fluorine atom at the 2-position can impact the molecule's lipophilicity and electronic properties, which are key determinants of its interaction with the active site of COX enzymes. Halogen substituents can enhance the binding affinity of the molecule to the enzyme's active site.
Comparative Performance of Arylpropanoic Acid Derivatives
To illustrate the structure-activity relationships within this class of compounds, the following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of some well-known arylpropanoic acid derivatives. The data is presented as IC50 values, the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. The COX-2 selectivity index (IC50 COX-1 / IC50 COX-2) is also provided, with a higher value indicating greater selectivity for COX-2.
| Compound | Aryl Moiety | R1 | R2 | IC50 COX-1 (µM) | IC50 COX-2 (µM) | COX-2 Selectivity Index |
| Ibuprofen | 4-isobutylphenyl | H | CH3 | 13 | 35 | 0.37 |
| Naproxen | 6-methoxy-2-naphthyl | H | CH3 | 2.6 | 2.2 | 1.18 |
| Flurbiprofen | 2-fluoro-4-biphenylyl | H | CH3 | 0.5 | 1.5 | 0.33 |
| Ketoprofen | 3-benzoylphenyl | H | CH3 | 2.3 | 4.5 | 0.51 |
Note: The IC50 values are representative and can vary depending on the specific assay conditions.
Experimental Protocols
The evaluation of the anti-inflammatory activity of arylpropanoic acid derivatives typically involves a combination of in vitro and in vivo assays.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay is fundamental for determining the potency and selectivity of a compound against COX-1 and COX-2 enzymes.
Principle: The assay measures the ability of a test compound to inhibit the production of prostaglandin E2 (PGE2) from arachidonic acid by purified COX-1 and COX-2 enzymes. The amount of PGE2 produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds and reference standards (e.g., Ibuprofen, Celecoxib)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cofactors (e.g., hematin, glutathione)
-
PGE2 ELISA kit
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare solutions of the test compounds and reference standards at various concentrations.
-
In a 96-well plate, add the reaction buffer, cofactors, and either COX-1 or COX-2 enzyme to each well.
-
Add the test compound or reference standard to the respective wells and incubate for a short period to allow for binding to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).
-
Stop the reaction by adding a stopping solution (e.g., a strong acid).
-
Quantify the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the inhibition curve.[9]
In Vivo Carrageenan-Induced Paw Edema Assay
This is a widely used animal model to assess the acute anti-inflammatory activity of a compound.[10]
Principle: Carrageenan, a phlogistic agent, is injected into the paw of a rodent, inducing a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory effect.[10]
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% w/v in saline)
-
Test compound and reference standard (e.g., Indomethacin)
-
Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Fast the animals overnight with free access to water.
-
Measure the initial paw volume of each animal using a plethysmometer.
-
Administer the test compound, reference standard, or vehicle to the animals via an appropriate route (e.g., oral gavage).
-
After a specific time (e.g., 1 hour) to allow for drug absorption, inject a small volume of carrageenan solution into the sub-plantar tissue of the right hind paw of each animal.
-
Measure the paw volume at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Calculate the percentage of inhibition of edema for each treatment group at each time point compared to the vehicle-treated control group.
Visualizations
Prostaglandin Biosynthesis Pathway and NSAID Inhibition
Caption: Prostaglandin biosynthesis pathway and the inhibitory action of NSAIDs.
Experimental Workflow for Anti-inflammatory Drug Screening
Caption: A typical workflow for screening anti-inflammatory compounds.
References
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 5. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prostaglandins and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ibuprofen - Wikipedia [en.wikipedia.org]
- 8. ijpsr.com [ijpsr.com]
- 9. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
A Comparative Guide to 3-(4-Chloro-2-fluorophenyl)propanoic Acid and Structurally Similar Chemical Building Blocks
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the selection of appropriate chemical building blocks is a critical decision that profoundly influences the synthetic feasibility and the ultimate biological and physicochemical properties of a target molecule. Phenylpropanoic acid derivatives, particularly those bearing halogen substitutions, are a versatile class of intermediates prized for their utility in constructing a wide array of biologically active compounds. This guide provides an objective comparison of 3-(4-Chloro-2-fluorophenyl)propanoic acid with two structurally related and commercially available analogs: 3-(4-Fluorophenyl)propanoic acid and 3-(2,4-Dichlorophenyl)propanoic acid. The comparison focuses on their chemical properties, synthetic utility, and the potential impact of their unique substitution patterns on the properties of downstream compounds, supported by established chemical principles.
Physicochemical Properties of Phenylpropanoic Acid Building Blocks
A foundational aspect of selecting a chemical intermediate is its intrinsic physicochemical properties. These properties not only influence reaction conditions but can also subtly or significantly alter the characteristics of the final compound, such as lipophilicity and metabolic stability. The table below summarizes key physicochemical data for the three compounds under review.
| Property | This compound | 3-(4-Fluorophenyl)propanoic acid | 3-(2,4-Dichlorophenyl)propanoic acid |
| Molecular Formula | C₉H₈ClFO₂ | C₉H₉FO₂ | C₉H₈Cl₂O₂ |
| Molecular Weight | 202.61 g/mol | 168.16 g/mol | 219.06 g/mol |
| Melting Point | 111-115 °C | 86-91 °C | 89-93 °C |
| Calculated LogP | 2.6 | 1.6 | 2.8 |
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 2 | 2 | 2 |
Data sourced from publicly available chemical databases. Calculated LogP is an estimation of lipophilicity.
Synthetic Utility and Reactivity in Amide Bond Formation
A primary application of these phenylpropanoic acid derivatives is in the synthesis of amides, a common functional group in many pharmaceutical agents. The carboxylic acid moiety is typically activated to facilitate coupling with a desired amine. The halogen substituents on the phenyl ring can influence the reactivity of the molecule.
The presence of electron-withdrawing groups, such as halogens, can impact the acidity of the carboxylic proton, although this effect is generally modest for substituents on the phenyl ring of a propanoic acid. More significantly, the electronic environment of the phenyl ring can be a factor in certain reaction types. For instance, in nucleophilic aromatic substitution (SNAr) reactions, a fluorine atom is a significantly better leaving group than a chlorine atom due to its high electronegativity, which stabilizes the intermediate Meisenheimer complex.[1] While not directly involved in the amide coupling itself, the ortho-fluoro substituent in this compound makes the aromatic ring more electron-deficient, which could be a consideration for subsequent synthetic transformations.
Experimental Protocols: General Procedure for Amide Synthesis
The synthesis of amides from these phenylpropanoic acid building blocks typically involves the activation of the carboxylic acid followed by the addition of an amine. A variety of coupling reagents can be employed for this transformation.
General Protocol for Amide Synthesis via Carbodiimide Coupling:
-
Acid Activation: To a solution of the substituted phenylpropanoic acid (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) at 0 °C, add a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and an additive such as 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents). The mixture is stirred for 30-60 minutes at 0 °C.
-
Amine Addition: The desired amine (1.0-1.2 equivalents) is then added to the reaction mixture.
-
Reaction: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by an appropriate technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is typically washed sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by a suitable method, such as column chromatography or recrystallization, to yield the desired amide.
Caption: A generalized workflow for the synthesis of amides from phenylpropanoic acids.
Impact of Halogen Substitution on Final Compound Properties
The choice of halogenated phenylpropanoic acid can have a pronounced effect on the biological and physicochemical properties of the resulting amide derivatives.
-
Lipophilicity: As indicated by the calculated LogP values, the dichlorinated analog is the most lipophilic, while the monofluoro analog is the least. The 4-chloro-2-fluoro substituted compound has an intermediate lipophilicity. This is a critical parameter in drug design, as it influences solubility, membrane permeability, and plasma protein binding.
-
Metabolic Stability: The introduction of fluorine atoms into a molecule can often enhance its metabolic stability. The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes. The 2-fluoro position in this compound may block a potential site of metabolism on the aromatic ring.
-
Binding Interactions: Halogen atoms can participate in halogen bonding, a non-covalent interaction with electron-rich atoms that can contribute to the binding affinity of a ligand to its protein target. The different electronic and steric profiles of fluorine and chlorine will lead to distinct interaction potentials.
-
Conformational Effects: The presence of an ortho-substituent, such as the 2-fluoro or 2-chloro group, can restrict the rotation around the bond connecting the phenyl ring and the propanoic acid side chain. This conformational constraint can be beneficial in pre-organizing the molecule for optimal binding to a biological target.
Caption: The influence of the building block's halogen substitution on key drug-like properties.
Conclusion
The selection between this compound and its analogs is a strategic decision in the drug discovery process. While all three compounds are valuable intermediates for the synthesis of a wide range of derivatives, their distinct halogen substitution patterns offer a means to fine-tune the properties of the final molecules. 3-(4-Fluorophenyl)propanoic acid provides a less lipophilic scaffold, while 3-(2,4-Dichlorophenyl)propanoic acid significantly increases lipophilicity. This compound offers a unique combination of properties, including intermediate lipophilicity and the potential for enhanced metabolic stability and conformational constraint due to the ortho-fluoro substituent. The choice of building block should be guided by the specific goals of the research program, considering the desired balance of potency, selectivity, and pharmacokinetic properties. A systematic evaluation of derivatives from each of these building blocks can provide valuable structure-activity relationship (SAR) data to guide lead optimization efforts.
References
Comparative Efficacy of Substituted Propanoic Acid Derivatives in Preclinical Disease Models
Introduction
Anticancer Activity: Thiazole-Containing Propanoic Acid Derivatives
A series of novel 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have demonstrated significant antiproliferative activity in lung cancer models.[4] Notably, certain derivatives exhibited greater potency than the standard chemotherapeutic agent, cisplatin.[4]
Data Presentation
| Compound | Disease Model | Key Efficacy Metric | Result | Reference Compound | Result |
| Oxime derivative 21 | A549 human lung adenocarcinoma (2D) | Cell Viability | 35.3% | Cisplatin | 65.9% |
| Oxime derivative 22 | A549 human lung adenocarcinoma (2D) | Cell Viability | 37.6% | Cisplatin | 65.9% |
| Carbohydrazide 25 | H69 human lung carcinoma | IC₅₀ | Low micromolar | Cisplatin | - |
| Carbohydrazide 26 | H69 human lung carcinoma | IC₅₀ | Low micromolar | Cisplatin | - |
Data extracted from a study evaluating antiproliferative activity after treatment with 100 µM of each compound.[4]
Experimental Protocols
In Vitro Antiproliferative Assay (2D Cell Culture): [4]
-
Cell Line: A549 human lung adenocarcinoma cells were used.
-
Treatment: Cells were treated with a fixed concentration (100 µM) of the synthesized propanoic acid derivatives. Doxorubicin and cisplatin were used as standard chemotherapeutic agents for comparison.
-
Assay: The antiproliferative activity was evaluated by measuring cell viability.
-
Analysis: The cytotoxic effects of the compounds were compared to those of the reference drugs.
3D Spheroid Model: [4]
-
Model Generation: A549 agarose-based spheroids were used to better mimic the three-dimensional architecture of solid tumors.
-
Treatment: The most promising compounds from the 2D screen (21, 22, 25, and 26) were used to treat the spheroids.
-
Outcome: The compounds were evaluated for their ability to induce cell death in the 3D model.
Visualization
Caption: Workflow for the evaluation of anticancer propanoic acid derivatives.
Receptor Modulation: EP3 Receptor Antagonists
Analogs of 3-(2-Aminocarbonylphenyl)propanoic acid have been developed as potent and selective antagonists for the prostaglandin E2 receptor subtype 3 (EP3).[5] The EP3 receptor is implicated in various physiological processes, and its modulation is of therapeutic interest.
Data Presentation
| Compound Class | Disease Model | Assay | Key Finding |
| 3-[2-{[(3-methyl-1-phenylbutyl)amino]carbonyl}-4-(phenoxymethyl)phenyl]propanoic acid analogs | Pregnant Rats | PGE₂-induced uterine contraction | Several compounds demonstrated in vivo efficacy. |
| Optically active analogs with (1R)-1-(3,5-dimethylphenyl)-3-methylbutylamine moiety | In Vitro | EP₁₋₄ receptor binding assay | High affinity and selectivity for the EP3 receptor. |
Experimental Protocols
In Vivo Inhibition of Uterine Contraction: [5]
-
Animal Model: Pregnant rats were used.
-
Induction: Uterine contractions were induced by prostaglandin E₂ (PGE₂), a process mediated by the EP3 receptor.
-
Treatment: A selection of compounds with high in vitro potency and subtype selectivity were administered.
-
Measurement: The inhibitory effect of the compounds on uterine contractions was evaluated.
In Vitro Receptor Binding Assay: [6]
-
Assay Type: Radioligand binding assays were performed to determine the binding affinity of the synthesized compounds.
-
Targets: The assays were conducted for all four prostaglandin E receptor subtypes (EP₁, EP₂, EP₃, and EP₄).
-
Outcome: The binding affinity (Ki) and antagonist activity (IC₅₀) for the EP3 receptor were determined.
Visualization
Caption: Mechanism of EP3 receptor antagonism by propanoic acid analogs.
GPR40 Agonism for Metabolic Disease
A series of β-substituted 3-(4-aryloxyaryl)-propanoic acids have been identified as agonists for G protein-coupled receptor 40 (GPR40), a target for type 2 diabetes treatment.[7]
Data Presentation
| Compound | Disease Model | Assay | Key Finding |
| Compound 7 | In vivo mouse model | Glucose tolerance test | Demonstrated enhanced glucose tolerance. |
| Various analogs | In vitro | Serum shifted potency assay | Identification of potent GPR40 agonists. |
Experimental Protocols
In Vivo Glucose Tolerance Test: [7]
-
Animal Model: An in vivo mouse model was utilized.
-
Treatment: The lead compound was administered to the mice.
-
Procedure: A glucose challenge was given, and blood glucose levels were monitored over time.
-
Analysis: The ability of the compound to enhance glucose tolerance was assessed by comparing the glucose excursion curve with that of a vehicle control.
Visualization
Caption: Logical flow from GPR40 agonist to in vivo efficacy.
Conclusion
While the efficacy of 3-(4-Chloro-2-fluorophenyl)propanoic acid remains to be determined, the broader family of aryl propanoic acid derivatives demonstrates significant and diverse therapeutic potential across multiple disease areas. The examples presented highlight their promise as anticancer agents, receptor modulators, and metabolic disease therapeutics. The modular nature of the propanoic acid scaffold allows for fine-tuning of its pharmacological properties, making it a valuable starting point for the development of novel drug candidates. Further research into the structure-activity relationships of this chemical class is warranted to unlock its full therapeutic potential.
References
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. part 2: optimization of the side chains to improve in vitro and in vivo potencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-Substituted 3-(4-aryloxyaryl)-propanoic acids as GPR40 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Cross-Reactivity: A Comparative Guide for 3-(4-Chloro-2-fluorophenyl)propanoic Acid and Other Arylpropionic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the anticipated cross-reactivity profile of 3-(4-Chloro-2-fluorophenyl)propanoic acid, a member of the arylpropionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs). Given the absence of specific cross-reactivity studies for this particular compound, this guide leverages data from structurally similar and well-characterized arylpropionic acid derivatives to provide a predictive overview of its likely biological targets and off-target effects. The primary mechanism of action for this class of compounds is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] Understanding the selectivity for these isoforms is crucial for predicting both therapeutic efficacy and potential side effects.
Comparative Analysis of COX Inhibition
The therapeutic effects of NSAIDs are primarily mediated through the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal issues, are often linked to the inhibition of the constitutively expressed COX-1.[1] The selectivity of an NSAID is typically expressed as the ratio of the IC50 values for COX-1 to COX-2. A higher ratio indicates greater selectivity for COX-2.
Below is a table summarizing the IC50 values for several common arylpropionic acid derivatives and other NSAIDs, providing a basis for estimating the potential cross-reactivity and selectivity of this compound.
| Drug | Chemical Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| Ibuprofen | Arylpropionic Acid | 12 | 80 | 0.15[3] |
| Naproxen | Arylpropionic Acid | - | - | - |
| Ketoprofen | Arylpropionic Acid | - | - | - |
| Fenoprofen | Arylpropionic Acid | - | - | - |
| Diclofenac | Acetic Acid Derivative | 0.076 | 0.026 | 2.9[3] |
| Celecoxib | Coxib | 82 | 6.8 | 12[3] |
| Rofecoxib | Coxib | >100 | 25 | >4.0[3] |
| Indomethacin | Indole Acetic Acid Derivative | 0.0090 | 0.31 | 0.029[3] |
Data for Naproxen, Ketoprofen, and Fenoprofen were not consistently reported in the same format and are thus omitted from this direct comparison table. However, they are known to be non-selective COX inhibitors.
Experimental Protocols for Assessing Cross-Reactivity
The determination of COX-1 and COX-2 inhibition is fundamental to characterizing the cross-reactivity profile of any new NSAID. The following are detailed methodologies for key experiments.
Human Whole Blood Assay for COX-1 and COX-2 Inhibition
This assay provides a physiologically relevant measure of COX inhibition in a complex biological matrix.
Objective: To determine the IC50 values of a test compound for COX-1 and COX-2 in human whole blood.
Principle:
-
COX-1 Activity: Measured by the production of thromboxane B2 (TxB2) in response to blood clotting.
-
COX-2 Activity: Measured by the production of prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated blood.
Procedure:
-
Blood Collection: Fresh venous blood is collected from healthy volunteers who have not taken NSAIDs for at least two weeks.
-
COX-1 Assay: a. Aliquots of blood are incubated with various concentrations of the test compound or vehicle control. b. Clotting is allowed to proceed, which stimulates COX-1 activity. c. Serum is separated by centrifugation. d. TxB2 levels are quantified using an enzyme-linked immunosorbent assay (ELISA).
-
COX-2 Assay: a. Aliquots of blood are incubated with LPS to induce COX-2 expression. b. Various concentrations of the test compound or vehicle control are added. c. Plasma is separated by centrifugation. d. PGE2 levels are quantified by ELISA.
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of TxB2 (for COX-1) or PGE2 (for COX-2) production is determined as the IC50 value.
In Vitro Fluorometric COX Activity Assay
This assay utilizes purified enzymes to provide a direct measure of inhibition.
Objective: To determine the IC50 values of a test compound against purified COX-1 and COX-2 enzymes.
Principle: The peroxidase activity of COX is measured using a fluorometric probe. Inhibition of this activity by a test compound is quantified.
Procedure:
-
Reagent Preparation: Working solutions of purified recombinant human COX-1 and COX-2 enzymes, a fluorometric probe (e.g., Amplex Red), a cofactor (e.g., hematin), and the substrate (arachidonic acid) are prepared.
-
Reaction Setup: In a 96-well plate, the assay buffer, probe, cofactor, and various concentrations of the test compound are added.
-
Enzyme Addition: Purified COX-1 or COX-2 enzyme is added to the respective wells.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Measurement: The fluorescence is measured kinetically using a microplate reader.
-
Data Analysis: The rate of the reaction is calculated from the linear portion of the kinetic curve. The percent inhibition for each concentration of the test compound is determined, and the IC50 value is calculated from the dose-response curve.[4]
Visualizing Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the prostaglandin biosynthesis pathway and a typical experimental workflow for assessing COX inhibition.
References
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. brainkart.com [brainkart.com]
- 3. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
"comparing the pharmacokinetic profiles of 3-(4-Chloro-2-fluorophenyl)propanoic acid derivatives"
A Comparative Guide to the Pharmacokinetic Profiles of Phenylpropanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, a comprehensive search of publicly available scientific literature yielded no specific preclinical or clinical pharmacokinetic data for 3-(4-Chloro-2-fluorophenyl)propanoic acid derivatives. Consequently, a direct quantitative comparison of their pharmacokinetic profiles is not possible at this time.
This guide provides a robust framework for conducting and comparing the pharmacokinetic profiles of novel phenylpropanoic acid derivatives, such as this compound analogs. The methodologies and data presentation formats outlined below are based on established practices in preclinical drug development and can be adapted for the specific compounds of interest.
Data Presentation: A Template for Comparison
To facilitate a clear comparison of pharmacokinetic (PK) parameters, all quantitative data should be summarized in a structured table. Below is a template for presenting such data, which would typically be gathered from in vivo studies in a relevant animal model (e.g., Sprague-Dawley rats).
Table 1: Comparative Pharmacokinetic Parameters of Phenylpropanoic Acid Derivatives in Rats Following Oral (p.o.) and Intravenous (i.v.) Administration
| Compound ID | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀-t (ng·h/mL) | AUC₀-∞ (ng·h/mL) | t₁/₂ (h) | CL (mL/h/kg) | Vd (L/kg) | F (%) |
| Derivative A | p.o. | 10 | Data | Data | Data | Data | Data | - | - | Data |
| i.v. | 5 | Data | Data | Data | Data | Data | Data | Data | - | |
| Derivative B | p.o. | 10 | Data | Data | Data | Data | Data | - | - | Data |
| i.v. | 5 | Data | Data | Data | Data | Data | Data | Data | - | |
| Reference | p.o. | 10 | Data | Data | Data | Data | Data | - | - | Data |
| i.v. | 5 | Data | Data | Data | Data | Data | Data | Data | - |
Cmax : Maximum plasma concentration; Tmax : Time to reach Cmax; AUC₀-t : Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC₀-∞ : Area under the plasma concentration-time curve from time zero to infinity; t₁/₂ : Elimination half-life; CL : Clearance; Vd : Volume of distribution; F (%) : Bioavailability.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of pharmacokinetic studies. Below are standard protocols for key experiments.
In Vivo Pharmacokinetic Study in Rodents
This protocol describes a typical pharmacokinetic study in rats to determine the key parameters following oral and intravenous administration.
Animals: Male Sprague-Dawley rats (8-10 weeks old, 250-300g) are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum. A crossover study design can be employed to minimize inter-animal variability.[1]
Drug Formulation and Administration:
-
Intravenous (i.v.): The test compound is dissolved in a suitable vehicle (e.g., a mixture of saline, ethanol, and Solutol HS 15) to a final concentration of 1 mg/mL. A single dose (e.g., 5 mg/kg) is administered via the tail vein.
-
Oral (p.o.): The test compound is suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water. A single dose (e.g., 10 mg/kg) is administered by oral gavage.
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).[2] Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.[2]
Bioanalytical Method: Plasma concentrations of the test compounds are determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. This involves protein precipitation from the plasma samples, followed by chromatographic separation on a C18 column and detection by mass spectrometry.
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine the pharmacokinetic parameters from the plasma concentration-time data.[2] Key parameters include Cmax, Tmax, AUC, half-life (t₁/₂), clearance (CL), and volume of distribution (Vd). Oral bioavailability (F) is calculated as: (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.
Metabolic Stability in Liver Microsomes
This in vitro assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes in the liver.
Protocol: The test compound (at a final concentration of, for example, 1 µM) is incubated with pooled human or rat liver microsomes in the presence of the cofactor NADPH at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile). The remaining concentration of the parent compound is quantified by LC-MS/MS. The in vitro half-life (t₁/₂) and intrinsic clearance (CLint) are then calculated.
Visualizations
Experimental Workflow for a Preclinical Pharmacokinetic Study
Caption: Workflow for a typical preclinical pharmacokinetic study.
Conceptual Signaling Pathway: NSAID Mechanism of Action
While the specific targets of novel this compound derivatives are unknown, many arylpropanoic acids function as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting cyclooxygenase (COX) enzymes.
Caption: Inhibition of COX pathways by arylpropanoic acid NSAIDs.
References
A Comparative Guide to Assessing the In Vitro and In Vivo Potency of 3-(4-Chloro-2-fluorophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Chloro-2-fluorophenyl)propanoic acid belongs to the class of arylpropanoic acid derivatives, a well-established scaffold in medicinal chemistry. Compounds of this class are known to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] The potency and efficacy of a given derivative are highly dependent on its specific substitution pattern. This guide provides a framework for evaluating the in vitro and in vivo potency of this compound, offering a comparative analysis with established compounds and detailing the requisite experimental protocols. Due to the lack of specific experimental data for this compound in publicly available literature, this guide presents standardized methodologies to enable its characterization and comparison with relevant alternatives.
Comparative Data Presentation
To facilitate a clear comparison, experimental data should be organized in structured tables. Below are template tables that can be populated with experimental results for this compound and comparator compounds.
Table 1: In Vitro Potency Comparison
| Compound | Target/Assay | IC50 / EC50 (µM) | Cell Line (if applicable) |
| This compound | COX-1 Inhibition | Data to be determined | - |
| This compound | COX-2 Inhibition | Data to be determined | - |
| This compound | Antiproliferative Activity | Data to be determined | e.g., A549, MCF-7 |
| Ibuprofen (Comparator) | COX-1 Inhibition | ~ 15 | - |
| Ibuprofen (Comparator) | COX-2 Inhibition | ~ 25 | - |
| Celecoxib (Comparator) | COX-1 Inhibition | ~ 7.6 | - |
| Celecoxib (Comparator) | COX-2 Inhibition | ~ 0.04 | - |
Table 2: In Vivo Potency Comparison
| Compound | Animal Model | Endpoint | ED50 (mg/kg) |
| This compound | Carrageenan-induced Paw Edema | Edema Reduction | Data to be determined |
| This compound | Tumor Xenograft Model | Tumor Growth Inhibition | Data to be determined |
| Ibuprofen (Comparator) | Carrageenan-induced Paw Edema | Edema Reduction | ~ 100 |
| Indomethacin (Comparator) | Carrageenan-induced Paw Edema | Edema Reduction | ~ 5 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
In Vitro Experimental Protocols
1. Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of the test compound to inhibit the activity of COX-1 and COX-2 enzymes, a common mechanism for anti-inflammatory drugs of the arylpropanoic acid class.[2][4]
-
Principle: The peroxidase activity of COX is measured fluorometrically. The enzyme catalyzes the conversion of arachidonic acid to prostaglandin H2, which is then reduced to prostaglandin G2, coupled to the oxidation of a fluorogenic substrate.
-
Procedure:
-
Reconstitute purified ovine COX-1 or human recombinant COX-2 enzyme in the provided assay buffer.
-
In a 96-well plate, add the assay buffer, a heme cofactor, and the test compound at various concentrations.
-
Add the COX enzyme to each well and incubate for a short period at room temperature.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm.
-
The rate of increase in fluorescence is proportional to the COX activity.
-
Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control and determine the IC50 value.[5]
-
2. Antiproliferative Activity (MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of the test compound on cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[6][7][8]
-
Procedure:
-
Seed human cancer cells (e.g., A549 lung carcinoma, MCF-7 breast cancer) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.[9]
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[10]
-
Measure the absorbance of the purple solution at approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
In Vivo Experimental Protocols
1. Carrageenan-Induced Paw Edema in Rats
This is a standard model for evaluating the acute anti-inflammatory activity of a compound.[11][12]
-
Principle: Subplantar injection of carrageenan in the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potency.
-
Procedure:
-
Fast male Wistar or Sprague-Dawley rats overnight.
-
Administer the test compound or vehicle orally or intraperitoneally.
-
After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the subplantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the vehicle control group.
-
Determine the ED50, the dose that causes a 50% reduction in edema.
-
2. Human Tumor Xenograft Model in Mice
This model is widely used to assess the in vivo anticancer efficacy of a compound.[13][14][15][16]
-
Principle: Human tumor cells are implanted into immunodeficient mice. The test compound is then administered, and its effect on tumor growth is monitored.
-
Procedure:
-
Implant human tumor cells (e.g., A549) subcutaneously into the flank of athymic nude mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle to the mice according to a predetermined schedule (e.g., daily, orally).
-
Measure the tumor dimensions with calipers every few days and calculate the tumor volume.
-
At the end of the study, the percentage of tumor growth inhibition is calculated. The body weight of the animals should also be monitored as an indicator of toxicity.
-
Mandatory Visualizations
Signaling Pathway
Arylpropanoic acid derivatives with anti-inflammatory properties often exert their effects by modulating the NF-κB signaling pathway, a key regulator of inflammation.[17][18][19][20]
Caption: Canonical NF-κB signaling pathway.
Experimental Workflows
Caption: In Vitro Potency Evaluation Workflow.
Caption: In Vivo Potency Evaluation Workflow.
References
- 1. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. brainkart.com [brainkart.com]
- 5. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. In vivo screening method for anti inflammatory agent | PPTX [slideshare.net]
- 12. ijpras.com [ijpras.com]
- 13. ijpbs.com [ijpbs.com]
- 14. [PDF] IN VIVO Screening Models of Anticancer Drugs | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Preclinical screening methods in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 19. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 20. creative-diagnostics.com [creative-diagnostics.com]
Benchmarking the Selectivity of 3-(4-Chloro-2-fluorophenyl)propanoic Acid: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for evaluating the enzyme selectivity of the novel compound 3-(4-Chloro-2-fluorophenyl)propanoic acid. Due to the current absence of specific published bioactivity data for this compound, this guide establishes a benchmarking protocol against known cyclooxygenase (COX) inhibitors, based on its structural classification as an arylpropionic acid derivative.
Arylpropionic acids are a prominent class of non-steroidal anti-inflammatory drugs (NSAIDs) that exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[1] These enzymes are central to the inflammatory cascade, converting arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[2][3] The two main isoforms of COX, COX-1 and COX-2, present a critical paradigm in drug development. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the gastrointestinal mucosa and maintain renal blood flow.[4] Conversely, COX-2 is an inducible enzyme that is upregulated at sites of inflammation.[4]
The therapeutic anti-inflammatory effects of NSAIDs are largely attributed to the inhibition of COX-2, while the common adverse effects, such as gastrointestinal issues, are linked to the inhibition of COX-1.[5] Consequently, the development of selective COX-2 inhibitors has been a significant goal in medicinal chemistry to offer safer anti-inflammatory agents.[5] Given that this compound belongs to the arylpropionic acid class, it is hypothesized to function as a COX inhibitor. This guide outlines the experimental approach to determine its potency and selectivity against COX-1 and COX-2 in comparison to established NSAIDs.
Comparative Selectivity Profile
To effectively benchmark the selectivity of this compound, its inhibitory activity against COX-1 and COX-2 should be quantified and compared with a panel of existing NSAIDs exhibiting varying selectivity profiles. The following table presents a hypothetical dataset to illustrate how the compound's performance could be compared. The IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) for COX-1 and COX-2 are presented, along with the calculated selectivity index (SI). The SI is determined as the ratio of the IC50 for COX-1 to the IC50 for COX-2; a higher SI value indicates greater selectivity for COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | [Data] | [Data] | [Data] |
| Ibuprofen (Non-selective) | 15 | 25 | 0.6 |
| Naproxen (Slightly COX-1 selective) | 5 | 10 | 0.5 |
| Diclofenac (Slightly COX-2 selective) | 0.9 | 0.2 | 4.5 |
| Celecoxib (COX-2 selective) | 15 | 0.04 | 375 |
| Rofecoxib (Highly COX-2 selective) | >100 | 0.018 | >5555 |
Experimental Protocols
Accurate and reproducible experimental design is crucial for determining the selectivity of a novel compound. The following are detailed methodologies for key experiments to ascertain the COX inhibitory activity of this compound.
In Vitro COX Inhibition Assay (Enzyme-Based)
This assay directly measures the ability of the test compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (peroxidase co-substrate)
-
Test compound (this compound) and reference compounds
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol)
-
96-well microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound and reference compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test/reference compound at various concentrations.
-
Initiate the reaction by adding arachidonic acid and TMPD.
-
Monitor the oxidation of TMPD, which results in a color change, by measuring the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.
-
The rate of reaction is proportional to the COX enzyme activity.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to a vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Human Whole Blood Assay (Cell-Based)
This ex vivo assay provides a more physiologically relevant assessment of COX inhibition by using whole blood, which contains both COX-1 (in platelets) and inducible COX-2 (in monocytes after stimulation).[6]
Materials:
-
Freshly drawn human venous blood from healthy volunteers
-
Lipopolysaccharide (LPS) to induce COX-2 expression
-
Test compound (this compound) and reference compounds
-
Enzyme-linked immunosorbent assay (ELISA) kits for prostaglandin E2 (PGE2) and thromboxane B2 (TXB2)
Procedure: For COX-1 activity (TXB2 production):
-
Aliquot whole blood into tubes containing the test compound or vehicle.
-
Allow the blood to clot at 37°C for 1 hour to stimulate platelet TXB2 production.
-
Centrifuge the tubes to separate the serum.
-
Measure the concentration of TXB2 in the serum using an ELISA kit.
-
Calculate the percentage of inhibition of TXB2 production by the test compound.
For COX-2 activity (PGE2 production):
-
Aliquot whole blood into tubes containing heparin.
-
Add LPS to induce COX-2 expression in monocytes and incubate for 24 hours at 37°C in the presence of the test compound or vehicle.
-
Centrifuge the tubes to separate the plasma.
-
Measure the concentration of PGE2 in the plasma using an ELISA kit.
-
Calculate the percentage of inhibition of PGE2 production by the test compound.
-
Determine the IC50 values for both COX-1 and COX-2 inhibition from the dose-response curves.
Visualizing the Mechanism and Workflow
To further clarify the underlying biological processes and the experimental approach, the following diagrams have been generated.
Caption: The signaling pathway of prostaglandin synthesis and the inhibitory action of NSAIDs.
Caption: A typical experimental workflow for determining the COX selectivity of a test compound.
References
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medcentral.com [medcentral.com]
- 5. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-(4-Chloro-2-fluorophenyl)propanoic Acid: A Step-by-Step Guide for Laboratory Professionals
For immediate release:
This document provides essential guidance on the safe and compliant disposal of 3-(4-Chloro-2-fluorophenyl)propanoic acid, a compound commonly used in research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and the protection of the environment.
The primary route for disposal of this compound is through an approved hazardous waste disposal facility.[1][2] This ensures that the chemical is managed in accordance with all applicable regulations. Do not dispose of this material down the drain or with general laboratory trash.
I. Pre-Disposal and Spill Management
Proper handling and immediate containment of spills are the first steps in the disposal process.
-
Personal Protective Equipment (PPE): Before handling the chemical for disposal or cleaning up a spill, all personnel must wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[1][3] In case of dust, a respirator may be necessary.
-
Spill Containment: In the event of a spill, prevent the material from entering drains, waterways, or soil.[1] For solid spills, carefully sweep or vacuum the material and place it into a designated, labeled container for disposal.[3][4] If the material is in solution, absorb it with an inert material before placing it in the waste container.
-
Decontamination: After a spill, decontaminate the area with a suitable solvent and wash the area with soap and water.
II. Step-by-Step Disposal Protocol
Follow these steps to ensure the safe and compliant disposal of this compound:
-
Waste Segregation:
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, weighing paper) in a dedicated, properly labeled hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.[5]
-
-
Container Selection and Labeling:
-
Use a container that is compatible with the chemical. The original container is often a suitable choice.[5]
-
The container must be in good condition and have a secure, tightly fitting lid.[1][5]
-
Label the container clearly with the words "Hazardous Waste," the full chemical name: "this compound," and any associated hazard symbols (e.g., irritant).[5]
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.[1]
-
The storage area should be cool and dry.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the EHS department or contractor with a complete and accurate description of the waste, including its composition and quantity.
-
-
Documentation:
-
Maintain a record of the amount of this compound disposed of and the date of disposal. Follow your institution's specific documentation requirements for hazardous waste.
-
Quantitative Data Summary
| Property | Value | Source |
| GHS Hazard Statements | H315: Causes skin irritation | PubChem |
| H319: Causes serious eye irritation | PubChem | |
| H335: May cause respiratory irritation | PubChem | |
| Precautionary Statement | P501: Dispose of contents/container to an approved waste disposal plant | AK Scientific, Inc.[1] |
Experimental Protocols
The disposal procedures outlined above are based on standard hazardous waste management protocols and information from safety data sheets. No experimental protocols were cited in the generation of this disposal guidance.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Handling Protocol for 3-(4-Chloro-2-fluorophenyl)propanoic acid
This document provides crucial safety and logistical information for the handling and disposal of 3-(4-Chloro-2-fluorophenyl)propanoic acid. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Chemical Identifier:
-
IUPAC Name: this compound
-
Molecular Formula: C₉H₈ClFO₂
Hazard Identification and Personal Protective Equipment (PPE)
Based on data from analogous compounds such as 3-(4-Fluorophenyl)propionic acid and 3-(2-Chloro-5-fluorophenyl)propanoic acid, this compound is expected to be a skin and eye irritant and may cause respiratory irritation.[1][2][3][4][5] The following PPE is mandatory when handling this chemical.
Table 1: Required Personal Protective Equipment (PPE)
| Body Part | Required PPE | Specifications |
| Eyes/Face | Safety Goggles with side shields or a Face Shield | Must conform to EN 166 (EU) or NIOSH (US) standards.[3] |
| Skin | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended.[6] Check manufacturer's data for chemical compatibility. |
| Lab Coat | Flame-resistant and fully buttoned. | |
| Respiratory | N95 or higher Respirator | Required if handling outside of a fume hood or if dust is generated.[6] |
Handling and Storage Procedures
All handling of this compound, including weighing, dilution, and transfers, must be conducted within a certified chemical fume hood.
Experimental Protocol for Safe Handling:
-
Preparation: Designate a specific area within a chemical fume hood for handling. Cover the work surface with disposable absorbent bench paper.
-
Equipment: Assemble all necessary apparatus (e.g., spatulas, glassware, waste containers) inside the fume hood before introducing the chemical.
-
Weighing: If the compound is a solid, weigh it in a tared container inside the fume hood. Use anti-static measures if necessary. For liquids, use a calibrated pipette or syringe.
-
Transfers: Conduct all transfers of the chemical within the fume hood to minimize exposure.
-
Post-Handling: Thoroughly wash hands with soap and water after handling, even if gloves were worn.[2][7] Decontaminate all surfaces and equipment after use.
Storage:
-
Store in a cool, dry, and well-ventilated area.[2]
-
Keep the container tightly sealed.[2]
-
Store away from incompatible materials such as strong oxidizing agents.[4]
Emergency Procedures and Disposal
Table 2: Emergency Response Plan
| Situation | Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4][5] Remove contaminated clothing.[2] Seek medical attention if irritation persists.[2][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[4] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air.[2][4] If not breathing, give artificial respiration.[4] Seek medical attention. |
| Ingestion | Rinse mouth with water.[3] Do NOT induce vomiting. Seek immediate medical attention. |
| Spill | For minor spills within a fume hood, absorb with an inert material (e.g., vermiculite, sand).[8] Collect the material in a sealed, labeled hazardous waste container.[8] For major spills, evacuate the area and contact the institution's Environmental Health & Safety (EHS) department.[8] |
Waste Disposal: All waste containing this compound, including contaminated disposables and excess material, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[8][9] Do not dispose of this chemical down the drain or in general trash.[8] Disposal must be in accordance with local, state, and federal regulations.
Chemical Handling Workflow
The following diagram illustrates the standard operating procedure for safely handling this compound.
Caption: Standard operating procedure for handling the chemical.
References
- 1. 3-(4-Fluorophenyl)propionic acid | C9H9FO2 | CID 136302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
